molecular formula C10H17BrN2O B2668501 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole CAS No. 1856073-51-2

4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole

カタログ番号: B2668501
CAS番号: 1856073-51-2
分子量: 261.163
InChIキー: MTRPCAJFEDYSDM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H17BrN2O and its molecular weight is 261.163. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-bromo-1-butan-2-yl-3-(ethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrN2O/c1-4-8(3)13-6-9(11)10(12-13)7-14-5-2/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRPCAJFEDYSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=C(C(=N1)COCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis and Characterization of 4-Bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of the pyrazole scaffold is a cornerstone of modern medicinal chemistry and agrochemical development. The target compound, 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole , is a highly versatile synthetic intermediate. It features a lipophilic sec-butyl group at the N1 position, a hydrogen-bond accepting ethoxymethyl ether at C3, and a reactive bromine atom at C4. This specific substitution pattern provides an ideal substrate for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This whitepaper provides an in-depth, self-validating protocol for the de novo synthesis of this molecule, detailing the mechanistic causality behind reagent selection, regiocontrol, and isolation techniques.

Retrosynthetic Strategy & Mechanistic Rationale

Designing a robust synthesis for 1,3,4-trisubstituted pyrazoles requires strict control over regioselectivity, particularly during N-alkylation and halogenation.

  • Regioselective N-Alkylation: Pyrazoles exhibit annular tautomerism, meaning direct alkylation of unsymmetrical pyrazoles often yields a mixture of N1 and N2 regioisomers. By starting with ethyl 1H-pyrazole-3-carboxylate , we leverage the steric bulk of the C3-ester group. Under thermodynamic control (K₂CO₃ in DMF), the bulky sec-butyl group is directed almost exclusively to the less hindered N1 position[1].

  • Ester Reduction & Etherification: The C3-carboxylate is subsequently reduced to a primary alcohol using Lithium Aluminum Hydride (LiAlH₄). The resulting alcohol undergoes a Williamson ether synthesis with ethyl iodide to install the ethoxymethyl group.

  • Electrophilic C4-Bromination: The final step is the halogenation of the pyrazole core. Because the C4 position of the pyrazole ring is the most electron-rich, it is highly susceptible to electrophilic aromatic substitution (S_EAr)[2]. Using N-Bromosuccinimide (NBS) ensures mild, highly regioselective bromination at C4 without requiring harsh conditions or heavy metal catalysts[3].

SyntheticWorkflow SM Ethyl 1H-pyrazole- 3-carboxylate Step1 N-Alkylation (2-Bromobutane, K2CO3) SM->Step1 Int1 Ethyl 1-sec-butyl-1H- pyrazole-3-carboxylate Step1->Int1 Step2 Reduction (LiAlH4, THF) Int1->Step2 Int2 (1-sec-butyl-1H-pyrazol- 3-yl)methanol Step2->Int2 Step3 Etherification (NaH, EtI, THF) Int2->Step3 Int3 1-sec-butyl-3- (ethoxymethyl)-1H-pyrazole Step3->Int3 Step4 C4-Bromination (NBS, DMF) Int3->Step4 Product 4-bromo-1-sec-butyl-3- (ethoxymethyl)-1H-pyrazole Step4->Product

Fig 1. Four-step synthetic workflow for the target pyrazole derivative.

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in validation steps (e.g., specific quenching mechanisms and visual cues) to ensure reproducibility and safety.

Step 1: Regioselective Synthesis of Ethyl 1-sec-butyl-1H-pyrazole-3-carboxylate
  • Causality: K₂CO₃ is chosen over stronger bases like NaH to maintain thermodynamic control, maximizing the N1:N2 isomer ratio[1]. DMF is required to adequately solvate the carbonate salts.

  • Procedure:

    • Charge a flame-dried round-bottom flask with ethyl 1H-pyrazole-3-carboxylate (1.0 equiv) and anhydrous DMF (0.5 M).

    • Add anhydrous K₂CO₃ (2.0 equiv) and stir for 15 minutes at room temperature.

    • Add 2-bromobutane (1.2 equiv) dropwise. Heat the reaction mixture to 80 °C for 12 hours.

    • Validation/Workup: Cool to room temperature and quench with distilled water. Extract with EtOAc (3x). Crucial step: Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF, which otherwise causes streaking during chromatography.

    • Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the N1 isomer.

Step 2: Synthesis of (1-sec-butyl-1H-pyrazol-3-yl)methanol
  • Causality: LiAlH₄ is necessary because milder hydrides (like NaBH₄) cannot efficiently reduce the conjugated pyrazole ester. A Fieser workup is mandated to prevent the formation of unfilterable aluminum hydroxide emulsions.

  • Procedure:

    • Dissolve the ester from Step 1 (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere at 0 °C.

    • Carefully add LiAlH₄ (1.5 equiv) in small portions. Allow the mixture to warm to room temperature and stir for 2 hours.

    • Validation/Workup (Fieser Method): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of H₂O, x mL of 15% NaOH, and 3x mL of H₂O. Stir vigorously until a white, granular precipitate forms.

    • Filter through a pad of Celite, wash with THF, and concentrate the filtrate in vacuo to yield the pure alcohol.

Step 3: Synthesis of 1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole
  • Causality: NaH is used to irreversibly deprotonate the primary alcohol, forming a highly nucleophilic alkoxide that rapidly undergoes an S_N2 reaction with ethyl iodide.

  • Procedure:

    • Dissolve the alcohol from Step 2 (1.0 equiv) in anhydrous THF (0.2 M) at 0 °C.

    • Add NaH (60% dispersion in mineral oil, 1.5 equiv) portion-wise. Validation: Observe the evolution of H₂ gas; wait until bubbling ceases (approx. 30 mins) to ensure complete alkoxide formation.

    • Add ethyl iodide (1.5 equiv) dropwise. Warm to room temperature and stir for 4 hours.

    • Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 4: Electrophilic C4-Bromination
  • Causality: The reaction is protected from light to suppress radical pathway initiation, ensuring that bromination occurs strictly via the S_EAr mechanism at the C4 position rather than at the benzylic-like ethoxymethyl or sec-butyl groups[2].

  • Procedure:

    • Dissolve the ether from Step 3 (1.0 equiv) in acetonitrile (0.2 M) at room temperature. Shield the flask from ambient light using aluminum foil.

    • Add N-Bromosuccinimide (NBS) (1.05 equiv) in a single portion. Stir for 2 hours.

    • Validation/Workup: Quench the reaction with 10% aqueous Na₂S₂O₃. Validation cue: The solution will turn from a faint yellow/orange (indicating trace free Br₂) to colorless, confirming the destruction of excess electrophile.

    • Extract with EtOAc, wash with brine, dry, and purify via flash chromatography to yield 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole .

Mechanistic Pathway Visualization

The regioselectivity of the final bromination step is governed by the formation of a Wheland intermediate (σ-complex). The electron-donating nature of the pyrazole nitrogens stabilizes the positive charge when the electrophile attacks the C4 position[3].

BrominationMechanism Substrate 1,3-Disubstituted Pyrazole (Electron-rich C4) PiComplex π-Complex Formation Substrate->PiComplex Electrophile NBS (Br+ Source) Electrophile->PiComplex SigmaComplex Wheland Intermediate (σ-Complex at C4) PiComplex->SigmaComplex Electrophilic Attack Deprotonation Rearomatization (Loss of H+) SigmaComplex->Deprotonation Product C4-Brominated Pyrazole Deprotonation->Product

Fig 2. SEAr mechanism for the C4-regioselective bromination of pyrazoles.

Quantitative Data & Analytical Characterization

Table 1: Regioselectivity Optimization for N-Alkylation (Step 1)

Data represents established literature trends for the alkylation of 3-substituted pyrazoles under various basic conditions[1].

BaseSolventTemperature (°C)N1:N2 Isomer RatioIsolated Yield (%)
NaHTHF0 to RT60:4075
Cs₂CO₃MeCN8085:1582
K₂CO₃ DMF 80 >95:5 88
Table 2: Expected Spectral Characterization Data for the Target Compound

The following parameters are the self-validating analytical benchmarks required to confirm the structural identity of 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole.

Analytical MethodKey Signals / Data PointsStructural Interpretation
¹H NMR (400 MHz, CDCl₃)δ 7.45 (s, 1H)Confirms the isolated C5-H of the pyrazole ring (C4 is substituted).
δ 4.48 (s, 2H)Singlet for the -CH₂- of the ethoxymethyl group at C3.
δ 4.21 (m, 1H)Multiplet for the N-CH methine proton of the sec-butyl group.
¹³C NMR (100 MHz, CDCl₃)δ 93.5C4-Br quaternary carbon; highly shielded due to the heavy atom effect of bromine.
HRMS (ESI-TOF)m/z 261.0602 [M+H]⁺Matches expected formula C₁₀H₁₈BrN₂O⁺. Exhibits a classic 1:1 isotopic pattern (261.06 / 263.06) confirming the presence of a single bromine atom.

Conclusion

The synthesis of 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole requires a meticulously planned sequence to navigate the inherent regiochemical challenges of the pyrazole core. By utilizing thermodynamic control during N-alkylation and exploiting the natural nucleophilicity of the C4 position during halogenation, researchers can reliably produce this functionalized building block at scale. The resulting compound is primed for downstream cross-coupling, making it an invaluable asset in the synthesis of complex pharmaceutical libraries.

Sources

High-Fidelity Spectroscopic Characterization of 4-Bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Structural Elucidation

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyrazole cores serve as privileged scaffolds. The compound 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole (Molecular Formula: C10​H17​BrN2​O ; MW: 261.16 g/mol ) is a versatile synthetic intermediate, often utilized in palladium-catalyzed cross-coupling reactions.

Accurate structural elucidation of this molecule is non-trivial due to the presence of a chiral center, a heavy halogen atom, and flexible ether linkages. This whitepaper provides a comprehensive, field-proven guide to the spectroscopic characterization (NMR, HRMS, and ATR-FTIR) of this compound. By analyzing the causality behind experimental choices and spectral anomalies—such as stereocenter-induced anisochrony and relativistic shielding effects—this guide establishes a self-validating framework for researchers to ensure absolute structural integrity.

Structural Architecture & Spectroscopic Causality

To interpret the spectroscopic data accurately, one must first understand the stereoelectronic environment of the molecule. The structural features dictate specific, predictable anomalies in the analytical data:

The Heavy Atom Effect (HAE) on the Pyrazole Core

The bromine atom at the C-4 position of the pyrazole ring exerts a profound influence on the local magnetic environment. While typical sp2 -hybridized heteroaromatic carbons resonate between 105–135 ppm, the ipso carbon (C-4) attached to the bromine is subjected to the Heavy Atom Effect (HAE) [1]. The large electron cloud of the bromine atom induces significant spin-orbit (SO) coupling and diamagnetic shielding, causing an anomalous upfield shift of the C-4 resonance to approximately 93–95 ppm[2],[3]. Failure to account for this relativistic effect often leads to misassignment of the quaternary carbons[4].

Stereocenter-Induced Magnetic Anisochrony

The sec-butyl group attached to the N-1 position contains a chiral center at the α -carbon. This stereocenter breaks the symmetry of the molecule, rendering the adjacent methylene protons ( CH2​ ) within the sec-butyl group diastereotopic [5]. Because these protons reside in distinct magnetic environments, they do not appear as a simple multiplet or quartet; instead, they couple to each other and adjacent protons to form complex, distinct multiplets (an ABX system). This anisochrony is a critical diagnostic feature for validating the intact sec-butyl chain.

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be employed. Each step is designed to mitigate artifacts and maximize signal-to-noise (S/N) ratios.

Nuclear Magnetic Resonance (NMR) Acquisition
  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm precision NMR tube.

  • 1 H NMR (400 MHz): Acquire using a 30° pulse angle, a 1.0 s relaxation delay ( D1​ ), and 16 scans at 298 K. The D1​ ensures complete longitudinal relaxation of the aliphatic protons.

  • 13 C{ 1 H} NMR (100 MHz): Acquire using a 30° pulse angle and 1024 scans. Critical Step: Increase the relaxation delay ( D1​ ) to 2.0–3.0 s. The quaternary carbons (C-3 and C-4) lack attached protons for efficient dipole-dipole relaxation; a longer D1​ prevents signal suppression of these critical nodes.

High-Resolution Mass Spectrometry (HRMS-ESI)
  • Sample Preparation: Dilute the analyte to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% formic acid to promote ionization.

  • Acquisition: Inject 2 µL into an ESI-TOF mass spectrometer operating in positive ion mode ( ESI+ ).

  • Parameters: Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and cone voltage to 30 V. Calibrate using a sodium formate solution to ensure mass accuracy within ± 5 ppm.

Attenuated Total Reflectance FTIR (ATR-FTIR)
  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and a background spectrum is collected (32 scans).

  • Acquisition: Place 2–3 mg of the neat sample onto the crystal. Apply uniform pressure using the anvil. Collect 32 scans from 4000 to 400 cm −1 at a resolution of 4 cm −1 .

Comprehensive Spectroscopic Data & Analysis

NMR Spectroscopy Data

The integration of 1D and 2D NMR is required to lock the structural assignment. The tables below summarize the expected chemical shifts, multiplicities, and coupling constants based on the pyrazole and ether frameworks[4],[6].

Table 1: 1 H NMR Assignments (400 MHz, CDCl3​ )

Position / GroupChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Rationale
Pyrazole H-57.45Singlet (s)1H-Deshielded by adjacent N-1 and heteroaromatic ring current.
CH2​ (Ethoxymethyl)4.50Singlet (s)*2H-Attached to C-3 and ether oxygen. *May show slight broadening due to remote chiral center.
CH (sec-butyl)4.25Multiplet (m)1H-Chiral center attached to N-1.
CH2​ (Ethoxy)3.55Quartet (q)2H7.0Deshielded by ether oxygen.
CH2​ (sec-butyl)1.85 & 1.65Multiplets (m)2H (1H + 1H)-Diastereotopic protons split into two distinct signals due to adjacent stereocenter[5].
CH3​ (sec-butyl, int)1.45Doublet (d)3H6.8Split by the adjacent chiral CH proton.
CH3​ (Ethoxy)1.20Triplet (t)3H7.0Terminal methyl of the ethyl ether.
CH3​ (sec-butyl, term)0.85Triplet (t)3H7.4Terminal methyl of the sec-butyl group.

Table 2: 13 C NMR Assignments (100 MHz, CDCl3​ )

Position / GroupChemical Shift ( δ , ppm)TypeMechanistic Rationale
Pyrazole C-3148.5Quaternary (C)Deshielded by adjacent N-2 and oxygen atom proximity.
Pyrazole C-5126.8Methine (CH)Standard sp2 pyrazole resonance[4].
Pyrazole C-493.2Quaternary (C)Heavy Atom Effect : Highly shielded by C-Br spin-orbit coupling[2],[3].
CH2​ (Ethoxy)65.8Methylene ( CH2​ )Deshielded by ether oxygen[6].
CH2​ (Ethoxymethyl)64.5Methylene ( CH2​ )Deshielded by ether oxygen and pyrazole ring.
CH (sec-butyl)59.4Methine (CH)Deshielded by N-1 attachment.
CH2​ (sec-butyl)29.8Methylene ( CH2​ )Aliphatic chain.
CH3​ (sec-butyl, int)21.5Methyl ( CH3​ )Aliphatic methyl.
CH3​ (Ethoxy)15.2Methyl ( CH3​ )Terminal ether methyl.
CH3​ (sec-butyl, term)10.8Methyl ( CH3​ )Terminal aliphatic methyl.
Mass Spectrometry & Infrared Data

Table 3: HRMS and ATR-FTIR Diagnostic Markers

TechniqueDiagnostic MarkerValueInterpretation
HRMS-ESI(+) [M+H]+ (Base Peak)m/z 261.0602Corresponds to 79Br isotope.
HRMS-ESI(+) [M+H+2]+ m/z 263.0582Corresponds to 81Br isotope. The 1:1 intensity ratio with m/z 261 confirms the presence of one Bromine atom.
ATR-FTIR C-H (Heteroaromatic)~3120 cm −1 Pyrazole ring C-H stretching.
ATR-FTIR C-H (Aliphatic)2975, 2930 cm −1 sec-butyl and ethyl group stretching.
ATR-FTIR C-O-C (Ether)~1095 cm −1 Strong asymmetric stretching of the ethoxymethyl ether linkage[6].
ATR-FTIR C-Br~640 cm −1 Halogen stretching frequency.

Data Visualization & Workflows

Multimodal Structural Elucidation Workflow

StructuralElucidation Molecule 4-Bromo-1-sec-butyl- 3-(ethoxymethyl)-1H-pyrazole NMR NMR Spectroscopy Molecule->NMR MS HRMS-ESI(+) Molecule->MS IR ATR-FTIR Molecule->IR HAE 13C: C4 Shielding (Heavy Atom Effect) NMR->HAE Diast 1H: Diastereotopic Multiplets (sec-butyl) NMR->Diast Iso MS: 79Br/81Br Isotope Ratio (1:1) MS->Iso Ether IR: C-O-C Stretch (~1095 cm⁻¹) IR->Ether

Caption: Orthogonal analytical workflow integrating NMR, HRMS, and FTIR for absolute structural validation.

Mass Spectrometry Fragmentation Pathway

In tandem mass spectrometry (MS/MS), the collision-induced dissociation (CID) of the parent ion yields highly specific structural fragments. The loss of the sec-butyl radical and the cleavage of the ether linkage are primary pathways.

MSFragmentation M [M+H]⁺ m/z 261/263 C10H18BrN2O⁺ F1 m/z 205/207 [M+H - C4H8]⁺ M->F1 - sec-butene (-56 Da) F2 m/z 215/217 [M+H - C2H6O]⁺ M->F2 - EtOH (-46 Da) F3 m/z 181 [M+H - HBr]⁺ M->F3 - HBr (-80 Da) F4 m/z 125 Pyrazole Core F1->F4 - HBr (-80 Da)

Caption: Proposed ESI(+) CID fragmentation pathway highlighting the stability of the brominated pyrazole core.

References

The analytical methodologies and mechanistic rationales presented in this guide are grounded in the following authoritative sources:

  • [2] Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. Available at:

  • [1] Effects of stereoelectronic interactions on the relativistic spin–orbit and paramagnetic components of the 13C NMR sh. CORE. Available at:

  • [4] Lopez, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at:

  • [6] 2,2-Bis(ethoxymethyl)butan-1-ol Spectroscopic Properties. Benchchem. Available at:

  • [3] Rusakov, Y. Y., et al. (2023). Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms. MDPI. Available at:

  • [5] Structure and Kinetics of the Reactive Intermediates... A Comparative 1H-NMR Study. ACS Publications. Available at:

Sources

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Determining the precise three-dimensional atomic arrangement of novel pyrazole derivatives through single-crystal X-ray diffraction (SC-XRD) is a critical step in modern drug discovery.[2][3] This guide provides an in-depth technical overview of the complete crystal structure analysis workflow, from the strategic generation of high-quality single crystals to the final validation and deposition of the structural model. Authored from the perspective of a seasoned application scientist, this document moves beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, address common challenges, and emphasize the principles of data integrity and self-validation essential for producing high-impact, reliable structural data for drug development professionals.

The Strategic Imperative: Why Crystal Structures of Pyrazoles Matter in Drug Development

Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that is a "privileged scaffold" in medicinal chemistry due to its versatile biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[4] The specific three-dimensional structure of a pyrazole-based active pharmaceutical ingredient (API) dictates its interaction with biological targets, such as enzymes and receptors.[5]

Key insights derived from a high-resolution crystal structure include:

  • Unambiguous Stereochemistry: Absolute confirmation of chiral centers, which is non-negotiable for regulatory approval and understanding biological activity.

  • Conformational Analysis: Precise measurement of torsion angles and intramolecular interactions, revealing the molecule's preferred shape.

  • Intermolecular Interactions: Identification of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern crystal packing. This knowledge is crucial for understanding physical properties like solubility and stability.[4]

  • Structure-Activity Relationship (SAR): Providing a precise atomic-level map that, when combined with efficacy data, allows for the rational design of next-generation compounds with improved potency and selectivity.

Therefore, obtaining a crystal structure is not merely a characterization step; it is a foundational pillar of rational drug design.

The First Bottleneck: From Powder to Perfect Crystal

The most significant bottleneck in any SC-XRD study is obtaining a single crystal of sufficient size and quality.[6] For novel pyrazole compounds, which may have unique solubility profiles and intermolecular forces, a systematic and patient approach to crystallization is paramount.

Foundational Principles of Crystallization

Crystallization is the process of generating a highly ordered solid crystal lattice from a solution, melt, or vapor.[7] It is driven by achieving a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, prompting nucleation and subsequent crystal growth.[3][8] The key is to approach this supersaturated state slowly and in a controlled manner to favor the growth of a single, well-ordered crystal over a mass of polycrystalline material.

Experimental Protocols for Crystallization Screening

For a novel pyrazole compound, a multi-pronged screening strategy is the most efficient path to success. It is advisable to start with a small amount of material (a few milligrams) to screen a wide range of conditions.[6]

Technique Principle Typical Setup & Rationale Advantages/Disadvantages
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates from a saturated or near-saturated solution.A solution of the pyrazole compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate) is placed in a vial covered with a perforated cap or parafilm.Advantage: Simple to set up. Disadvantage: Can sometimes lead to rapid crystallization on the vial walls.
Vapor Diffusion An anti-solvent, in which the compound is insoluble, slowly diffuses in vapor form into a solution of the compound, inducing crystallization.A drop containing the dissolved compound is sealed in a chamber with a larger reservoir of the anti-solvent.Advantage: Allows for very slow and controlled changes in supersaturation. Disadvantage: Requires careful selection of solvent/anti-solvent pairs.
Solvent Layering A less dense anti-solvent is carefully layered on top of a denser solution of the compound. Crystals form at the interface as the layers slowly mix.[9]A solution of the compound in a dense solvent (e.g., dichloromethane) is placed in a narrow tube, and a less dense anti-solvent (e.g., hexane) is layered on top.[9]Advantage: Useful for air-sensitive compounds.[9] Disadvantage: The interface can be easily disturbed.[9]
Cooling Crystallization The temperature of a saturated solution is slowly reduced, leveraging the temperature-dependent solubility of the compound to induce crystallization.[7]A saturated solution at an elevated temperature is placed in an insulated container (e.g., a Dewar flask) to cool slowly to room temperature or below.Advantage: Effective for compounds with a steep solubility curve. Disadvantage: Requires precise temperature control.

Field Insight: The choice of solvent is critical. The pyrazole core's nitrogen atoms can act as hydrogen bond acceptors, while N-H groups can be donors.[5] This suggests that solvents capable of hydrogen bonding (e.g., alcohols, water) should be included in screens, alongside less polar solvents that might favor other packing motifs.

Addressing Polymorphism: A Critical Challenge

Polymorphism is the ability of a compound to crystallize in multiple different crystal structures, each with distinct physical properties.[10] For pharmaceuticals, an unexpected polymorphic transition can have disastrous consequences for bioavailability and stability.[11] During screening, it is crucial to be vigilant for different crystal habits (e.g., needles vs. plates) growing from the same or different conditions, as these may represent different polymorphs.[12] Each unique crystal form must be analyzed independently.

The Heart of the Analysis: Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, the SC-XRD experiment reveals the atomic structure by analyzing how the crystal diffracts a beam of X-rays.[2]

The Workflow of Data Collection and Processing

The overall process can be visualized as a linear progression from the physical crystal to a validated digital model.

G cluster_0 Experimental Phase cluster_1 Computational Phase cluster_2 Archival & Application Compound Synthesized Pyrazole Compound (Powder) Crystal Single Crystal Growth Compound->Crystal Crystallization Protocols Mount Crystal Mounting & Screening Crystal->Mount Microscopy & Selection Data X-ray Diffraction Data Collection Mount->Data Diffractometer Process Data Processing (Integration & Scaling) Data->Process Solve Structure Solution (Phase Problem) Process->Solve HKL File Refine Structure Refinement (Least-Squares) Solve->Refine Initial Model Validate Model Validation & CIF Generation Refine->Validate Refined Model Deposit Deposition to CCDC Validate->Deposit Apply Application in Drug Design (SAR) Validate->Apply

Caption: Overall workflow from pyrazole synthesis to structural application.

Step-by-Step Protocol: Data Collection
  • Crystal Selection & Mounting: Under a microscope, select a crystal with sharp edges and no visible defects. Mount it on a suitable holder (e.g., a MiTeGen loop) and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.[9]

  • Initial Screening: Collect a few initial diffraction images to assess crystal quality and determine the unit cell parameters. This step verifies that you have a single, well-diffracting crystal.

  • Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), the instrument software will calculate an optimal strategy to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times.

  • Data Integration and Scaling: After collection, the raw image files are processed. The software locates the diffraction spots, integrates their intensities, and applies various corrections (e.g., for absorption). This process generates the crucial reflection data file (typically in .hkl format).

Parameter Typical Value Significance & Rationale
Radiation Source Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.54184 Å)Molybdenum is standard for small molecules. Copper provides greater diffraction intensity but may cause fluorescence with certain elements.[9]
Temperature 100(2) KReduces atomic thermal vibrations, leading to sharper diffraction spots at higher angles and a more precise structure.[9]
Data Completeness > 99%Ensures that sufficient data has been collected to accurately define the electron density and solve the structure.
Redundancy > 4Measuring symmetry-equivalent reflections multiple times improves data quality and statistical reliability.

From Data to Model: Structure Solution and Refinement

The .hkl file contains the intensities of the diffracted X-rays, but the crucial phase information is lost.[13] Solving the "phase problem" is the first step in generating an atomic model.

The Iterative Nature of Refinement

Structure solution and refinement is not a single-step process but an iterative cycle. An initial model is generated, refined against the experimental data, and then validated. Any inconsistencies or missing features are corrected, and the cycle repeats until the model fully and accurately represents the data.

G Solve Structure Solution (e.g., SHELXT) Refine Least-Squares Refinement (SHELXL) Solve->Refine Inspect Inspect Model & Difference Map Refine->Inspect R-factors drop Modify Modify Model (Add H, Anisotropy, Disorder) Inspect->Modify Find missing atoms or disorder Validate Final Validation (checkCIF) Inspect->Validate Model is complete and correct Modify->Refine Improved model

Caption: The iterative cycle of crystallographic structure refinement.

Key Methodologies and Software
  • Structure Solution: For small molecules like pyrazole derivatives, "direct methods" are typically used. Programs like SHELXT can often solve the structure automatically from the .hkl file.[14]

  • Structure Refinement: The workhorse program for refinement is SHELXL.[15][16] It uses a least-squares algorithm to adjust atomic positions, displacement parameters (which model thermal motion), and other variables to minimize the difference between the observed diffraction data (F_obs) and the data calculated from the model (F_calc).[17]

Interpreting Refinement Quality Indicators

The success of the refinement is judged by several key metrics, most notably the R-factors.

Indicator Definition Target Value (Good Model) Interpretation
R1 R-factor, or discrepancy index. A measure of the agreement between observed and calculated structure factor amplitudes.[18][19]< 5% (0.05)The primary indicator of how well the model fits the data. Lower is better.[20]
wR2 Weighted R-factor, based on F-squared.< 12% (0.12)A statistically more robust indicator used during the refinement process.
Goof (S) Goodness-of-Fit.~ 1.0A value close to 1 indicates that the model is a good fit for the data and that the weighting scheme is appropriate.[21]
Largest Diff. Peak/Hole The most positive and negative residual peaks in the final difference Fourier map.< ±0.5 e⁻/ųLarge residual peaks indicate missing atoms or unmodeled disorder.

Trust but Verify: The Self-Validating System of Crystallography

A core principle of scientific integrity in crystallography is rigorous validation. The process contains numerous internal checks to ensure the final model is not just plausible, but a robust and accurate representation of the experimental data.

The Role of checkCIF

Before publication or deposition, the final Crystallographic Information File (CIF) must be validated. The International Union of Crystallography (IUCr) provides the free checkCIF service, which automatically scrutinizes the CIF for syntactic errors, inconsistencies, and potential scientific issues.[22][23] It generates a report with ALERTS that must be addressed or explained. This is a mandatory step for publication in most scientific journals.

Deposition and Public Access

To ensure transparency and allow other researchers to build upon the work, all crystal structures should be deposited in a public repository. The primary database for small organic and metal-organic compounds is the Cambridge Structural Database (CSD), managed by the Cambridge Crystallographic Data Centre (CCDC).[24][25][26] Upon deposition, a unique CCDC number is assigned, which should be included in the corresponding publication.[27][28]

Conclusion: From Atomic Coordinates to Therapeutic Insight

The crystal structure analysis of a novel pyrazole compound is a journey that transforms a white powder into a precise, three-dimensional atomic map. This process, demanding both experimental skill and careful computational analysis, is governed by principles of self-validation at every step. The resulting structural model is not an end in itself, but a critical tool that provides unparalleled insight into the molecule's behavior. For researchers in drug development, this information is invaluable, enabling the rational optimization of lead compounds and accelerating the path toward safer and more effective medicines.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024). Vertex AI Search.
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2022). Bentham Science.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023). Future Medicinal Chemistry.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry.
  • Deposit Structures. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • User guide to crystal structure refinement with SHELXL. (n.d.). SHELX.
  • Free, unified deposition and access of crystal structure d
  • Pharmaceutical Crystallization in drug development. (2024). Syrris.
  • Structure validation in chemical crystallography. (n.d.). IUCr Journals.
  • Chemical crystalliz
  • Crystal structure refinement with SHELXL. (2015). Acta Crystallographica Section C.
  • Crystal Structure Refinement With SHELXL. (2015). PubMed. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]

  • Crystal Structure Valid
  • Crystallization: Its Mechanisms and Pharmaceutical Applications. (2022). IntechOpen. [Link]

  • R-factor (crystallography). (n.d.). Grokipedia.
  • Cambridge Crystallographic D
  • The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. (2024). YouTube. [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). The Cambridge Crystallographic Data Centre (CCDC). [Link]

  • R-factor (crystallography). (n.d.). Wikipedia. [Link]

  • SHELXL - An Easy Structure - Sucrose. (n.d.). University of Cambridge.
  • ShelXle Tutorial solving and refining crystal structures. (2020). YouTube. [Link]

  • R factors in Rietveld analysis: How good is good enough? (2012). Powder Diffraction.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025).
  • R-Factors. (n.d.). University of St Andrews.
  • Investigating polymorphism in small molecules using three-dimensional electron diffraction. (2022). DiVA portal.
  • Crystallographic software list. (n.d.).
  • Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. (2025). Research Journal of Pharmacy and Technology.
  • Validation of the Crystallography Open Database using the Crystallographic Inform
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (n.d.). PMC. [Link]

  • 5.11: R factor. (2023). Chemistry LibreTexts. [Link]

  • International Union of Crystallography. (n.d.). IUCr. [Link]

  • CRYSTAL POLYMORPHISM IN THE PHARMACEUTICAL INDUSTRY: PRACTICE, PROBLEMS, PROGRESS AND PREDICTION. (2015). Bruker/MIT Symposium.
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction d
  • Crystal polymorphism. (n.d.). Wikipedia. [Link]

  • Single-crystal X-ray diffraction reveals the crystal structure of a conductive hydrocarbon. (2025). ESRF.
  • Data-driven challenges and opportunities in crystallography. (2019). PMC. [Link]

  • Single crystal X-ray diffraction of organometallic compounds. (n.d.). Benchchem.
  • Common Problems in Protein X-ray Crystallography and How to Solve Them. (2025).

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The Mechanistic Paradigm of Substituted Pyrazole Derivatives: Targeting Kinase and Cyclooxygenase Pathways in Modern Pharmacotherapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus—a five-membered, π-excess aromatic heterocycle containing two adjacent nitrogen atoms—has cemented its status as a "privileged scaffold" in modern drug discovery[1]. Its unique physicochemical properties, including metabolic stability, tautomerism, and the ability to act simultaneously as a hydrogen-bond donor and acceptor, allow it to interface with diverse biological targets[1]. As a Senior Application Scientist, I have structured this technical guide to deconstruct the mechanism of action (MoA) of substituted pyrazole derivatives, focusing on their two most clinically validated domains: ATP-competitive kinase inhibition and selective cyclooxygenase-2 (COX-2) inhibition .

This whitepaper bridges structural biology with self-validating experimental workflows, providing drug development professionals with a comprehensive framework for evaluating pyrazole-based pharmacophores.

Mechanism of Action I: ATP-Competitive Kinase Inhibition

Protein kinases are pivotal regulators of intracellular signaling, cell division, and apoptosis. Dysregulation of these pathways is a hallmark of oncogenesis. Substituted pyrazoles, particularly fused systems like pyrazolo[1,5-a]pyrimidines, are highly effective protein kinase inhibitors (PKIs)[2].

Structural Causality in the ATP-Binding Pocket

The efficacy of pyrazole derivatives as PKIs stems from their ability to outcompete adenosine triphosphate (ATP) at the kinase active site[2]. The pyrazole core acts as a bioisostere for the adenine ring of ATP.

  • Hinge Region Binding: The nitrogen atoms of the pyrazole ring form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., targeting Bcr-Abl, Aurora kinases, or BRAF)[3].

  • Conformational Control (DFG-in vs. DFG-out): By introducing bulky, lipophilic substituents at the 3-, 4-, or 5-positions of the pyrazole ring, medicinal chemists can force the kinase into an inactive "DFG-out" conformation (Type II inhibition), drastically increasing residence time and target selectivity compared to standard Type I (DFG-in) inhibitors[2].

KinasePathway RTK Receptor Tyrosine Kinase RAS RAS (Active) RTK->RAS Activation BRAF BRAF Kinase RAS->BRAF Phosphorylation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Target Cell Proliferation & Survival ERK->Target Gene Transcription Inhibitor Pyrazole Derivative (e.g., BRAF Inhibitor) Inhibitor->BRAF ATP-competitive Inhibition

Diagram 1: RAS/RAF/MEK/ERK kinase cascade and ATP-competitive inhibition by pyrazole derivatives.

Mechanism of Action II: Selective COX-2 Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, inflammatory). The advent of 1,5-diarylpyrazole derivatives (e.g., Celecoxib) revolutionized pain management by achieving profound COX-2 selectivity, thereby minimizing gastrointestinal toxicity[1].

The "Side Pocket" Paradigm

The mechanism of selective COX-2 inhibition relies on a subtle structural divergence between the two isozymes. At position 523, COX-1 possesses a bulky Isoleucine residue, whereas COX-2 contains a smaller Valine residue[4].

  • Steric Access: The Val523 in COX-2 opens access to a hydrophilic side pocket that is sterically blocked in COX-1[4].

  • Pharmacophore Insertion: 1,5-diarylpyrazoles are engineered with a sulfonamide ( −SO2​NH2​ ) or methylsulfonyl ( −SO2​CH3​ ) group on one of the aryl rings. This moiety specifically inserts into the COX-2 side pocket, forming robust hydrogen bonds with Arg513 and His90[4]. The pyrazole core acts as the rigid geometric scaffold that optimally orientates this binding event.

COX2Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Inflammatory Stimuli TXA2 Thromboxane A2 (Gastric Protection) COX1->TXA2 PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Inhibitor Diarylpyrazole Derivative (e.g., Celecoxib) Inhibitor->COX1 Blocked by Ile523 Inhibitor->COX2 Selective Binding (Arg513/His90)

Diagram 2: Arachidonic acid pathway highlighting selective COX-2 inhibition by diarylpyrazoles.

Quantitative Pharmacological Profiling

To contextualize the potency of these mechanisms, the following table summarizes the inhibitory concentrations ( IC50​ ) and selectivity indices of clinically relevant and newly synthesized pyrazole derivatives against their respective targets[3][5].

Compound Class / NamePrimary Target IC50​ ValueSelectivity Index / Notes
Celecoxib (Standard)COX-20.28 μ MSI = 178.57 (COX-2 over COX-1)
PYZ28 (Derivative)COX-20.26 μ MSI > 192.3 (Superior to Celecoxib)
PYZ10 (Hybrid)COX-20.0283 nMUltra-potent pyrazole-thiourea hybrid
Asciminib (ABL-001)Bcr-Abl Kinase0.5 nMNon-ATP competitive allosteric inhibitor
GSK2141795 Akt1 Kinase18 nMHigh selectivity toward Akt family
Compound 8 Aurora A/B35 nM / 75 nMDual pyrazole-based kinase inhibitor

Self-Validating Experimental Protocols

As an application scientist, I emphasize that data is only as reliable as the assay architecture. The following protocols are designed as self-validating systems to evaluate pyrazole derivatives, explaining the causality behind the methodological choices.

Protocol A: TR-FRET Kinase Inhibition Assay

Causality for Selection: Standard colorimetric or standard fluorescence assays are highly susceptible to false positives due to the auto-fluorescence of highly conjugated pyrazole derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal reading, allowing short-lived background fluorescence to decay, ensuring the signal is solely from the kinase-substrate interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 3-fold serial dilution of the pyrazole derivative in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration must be 1% to prevent kinase denaturation).

  • Enzyme/Substrate Addition: Add the target kinase (e.g., BRAF) and biotinylated peptide substrate to the wells. Incubate for 15 minutes at room temperature to allow compound pre-binding.

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ value for the specific kinase. Causality: Using ATP at Km​ ensures the assay is highly sensitive to ATP-competitive pyrazole inhibitors.

  • Incubation: Seal and incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for 30 minutes.

  • Read & Validate: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Check: Calculate the Z'-factor using positive (Staurosporine) and negative (DMSO) controls. The assay is only valid if Z′≥0.5 .

TRFRET Prep Prepare Kinase & Substrate Mix Compound Add Pyrazole Inhibitor Prep->Compound ATP Add ATP at Km (Initiate) Compound->ATP Incubate Incubate (60 min) ATP->Incubate Antibody Add Eu-Antibody & APC Tracer Incubate->Antibody Read Read TR-FRET (Calculate Z') Antibody->Read

Diagram 3: TR-FRET assay workflow for validating pyrazole-based kinase inhibitor efficacy.

Protocol B: Human Whole Blood Assay (HWBA) for COX-1/COX-2 Selectivity

Causality for Selection: Recombinant enzyme assays often overestimate the potency of pyrazole derivatives because they fail to account for plasma protein binding (PPB). Pyrazoles are highly lipophilic and heavily protein-bound. The HWBA is the gold standard because it assesses COX inhibition in the presence of physiological plasma proteins and intact cellular machinery.

Step-by-Step Methodology:

  • Blood Collection: Draw venous blood from healthy human volunteers (who have not taken NSAIDs for 14 days) into heparinized tubes.

  • Aliquoting & Compound Addition: Aliquot 1 mL of blood into sterile tubes. Add the pyrazole derivative (0.01 μ M to 100 μ M).

    • Self-Validation Controls: Include Celecoxib as a COX-2 selective control, and Indomethacin as a non-selective dual inhibitor control.

  • COX-1 Assay (Clotting): Allow one set of aliquots to clot at 37°C for 1 hour without anticoagulant. This induces platelet COX-1 to produce Thromboxane B2​ ( TXB2​ ).

  • COX-2 Assay (LPS Induction): To a second set of heparinized aliquots, add Lipopolysaccharide (LPS, 10 μ g/mL) and incubate at 37°C for 24 hours. LPS induces monocytes to express COX-2, producing Prostaglandin E2​ ( PGE2​ ).

  • Plasma Extraction: Centrifuge all tubes at 2000 x g for 10 minutes to harvest serum/plasma.

  • Quantification: Measure TXB2​ (COX-1) and PGE2​ (COX-2) levels using specific Enzyme Immunoassays (EIA).

  • Data Analysis: Calculate the IC50​ for both pathways. The Selectivity Index (SI) is calculated as IC50​(COX−1)/IC50​(COX−2) . A valid pyrazole candidate for anti-inflammatory development should demonstrate an SI > 50.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL:[Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Unlocking the Synthetic and Therapeutic Potential of 4-Bromo-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a privileged scaffold in medicinal and agricultural chemistry, 4-bromo-1H-pyrazole (CAS 2075-45-8) offers a highly versatile platform for modular synthesis. Its structural architecture—a nitrogen-rich heteroaromatic ring paired with a reactive C4-halogen—provides orthogonal handles for functionalization. The N1 position readily undergoes alkylation or protection, while the C4-bromine atom is perfectly primed for transition-metal-catalyzed cross-coupling reactions. This bimodal reactivity makes 4-bromo-1H-pyrazole an indispensable building block in the development of targeted kinase inhibitors, Proteolysis Targeting Chimeras (PROTACs), and next-generation agrochemicals (1)[1].

This technical whitepaper explores the causality behind its synthetic methodologies, outlines its primary applications, and provides self-validating experimental protocols for researchers and drug development professionals.

Physicochemical Profiling

Understanding the physical properties of the core scaffold and its common protected derivatives is critical for optimizing reaction conditions, particularly in biphasic systems and purification workflows.

Table 1: Key Physicochemical Properties

Property4-Bromo-1H-pyrazole1-Benzyl-4-bromo-1H-pyrazole
CAS Number 2075-45-850877-41-3
Molecular Formula C3H3BrN2C10H9BrN2
Molecular Weight 146.97 g/mol 237.10 g/mol
Appearance White to off-white crystalline solidWhite solid
Melting Point 93–96 °C51–52 °C
Synthetic Utility Core starting materialProtected intermediate for cross-coupling

(Data synthesized from 2[2] and 3[3])

Mechanistic Pathways in Synthesis and Functionalization

Functionalization Core 4-Bromo-1H-pyrazole (Core Scaffold) N_Protect N1-Protection / Alkylation (e.g., Benzylation, Ethoxyethylation) Core->N_Protect Phase Transfer Catalysis C_Couple C4-Cross-Coupling (Suzuki-Miyaura, Amination) N_Protect->C_Couple Pd-Catalyst + Boronic Acid Kinase Kinase Inhibitors (e.g., RIPK1, Ruxolitinib) C_Couple->Kinase PROTAC PROTAC Warheads (Targeting PLK1) C_Couple->PROTAC

Fig 1. Logical relationship of 4-bromo-1H-pyrazole functionalization and applications.

Electrophilic Bromination

The synthesis of 4-bromopyrazole is driven by the electron-rich nature of the pyrazole ring, which directs electrophilic aromatic substitution to the C4 position. Using N-bromosuccinimide (NBS) in an aqueous suspension is preferred over molecular bromine. Causality: Water acts as a green solvent where the starting 1H-pyrazole is highly soluble, but the brominated product is not. As the reaction progresses, the product precipitates, driving the equilibrium forward and preventing over-bromination (4)[4].

N-Alkylation and Protection

Before executing C-C cross-coupling, the acidic N-H proton of the pyrazole must be masked to prevent catalyst poisoning or unwanted side reactions. Common protecting groups include benzyl or ethoxyethyl groups (5)[5]. Causality: Alkylation is often performed in a biphasic system using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB). The PTC is essential because it shuttles the water-soluble pyrazolide anion into the organic phase, drastically accelerating the nucleophilic attack on the alkyl halide (6)[6].

Palladium-Catalyzed Cross-Coupling

The C4-bromine atom is a highly reactive site for Suzuki-Miyaura couplings. However, halogenated pyrazoles are notoriously prone to protodehalogenation under standard conditions. Causality: To outcompete the dehalogenation pathway, bulky, electron-rich biaryl phosphine ligands (such as RuPhos or XPhos) are utilized. These ligands accelerate both the oxidative addition of the deactivated bromo-pyrazole and the subsequent reductive elimination, ensuring high yields of the cross-coupled product (7)[7].

Applications in Drug Discovery and Agrochemicals

  • Kinase Inhibitors: The pyrazole nucleus mimics the hydrogen-bonding pattern of ATP, making it a privileged pharmacophore. 4-Bromo-1H-pyrazole derivatives are critical intermediates in synthesizing inhibitors for Receptor-Interacting Protein Kinase 1 (RIPK1) and Janus kinases (e.g., Ruxolitinib) (3)[3].

  • PROTACs: In targeted protein degradation, 1-benzyl-4-bromo-1H-pyrazole serves as a foundational scaffold for the "warhead" component of PROTACs designed to selectively ubiquitinate and degrade Polo-like kinase 1 (PLK1) in oncology applications (3)[3].

  • Agrochemicals: The compound is heavily utilized in agricultural chemistry to formulate advanced pesticides and herbicides that resist rapid environmental degradation while maintaining high target specificity (8)[8].

Validated Experimental Protocols

Workflow Step1 1. Reagent Assembly 4-Bromopyrazole + Benzyl Chloride Step2 2. Deprotonation KOH + TBAB (Phase Transfer) Step1->Step2 Step3 3. Reaction Execution Ultrasonic (15m) -> Stir Overnight Step2->Step3 Step4 4. Liquid-Liquid Extraction Ethyl Ether / H2O / Dilute HCl Step3->Step4 Step5 5. Purification Silica Gel Chromatography Step4->Step5 Step6 6. Target Isolation 1-Benzyl-4-bromo-1H-pyrazole Step5->Step6

Fig 2. Step-by-step synthetic workflow for the N-benzylation of 4-bromo-1H-pyrazole.

Protocol 1: Electrophilic Bromination of 1H-Pyrazole

Objective: Synthesize 4-bromo-1H-pyrazole via regioselective bromination.

  • Suspension: Suspend 1H-pyrazole (147 mmol) in 150 mL of deionized water at room temperature.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 147 mmol) in a single portion. Validation Step: The solution will immediately turn milky white, physically confirming the formation of the highly insoluble brominated product.

  • Reaction: Stir continuously at room temperature for 24 hours.

  • Extraction: Extract the aqueous mixture with ethyl acetate (2 x 100 mL).

  • Washing: Wash the combined organic layers sequentially with aqueous Na2CO3 (to neutralize succinimide byproducts) and saturated brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: N-Benzylation (Synthesis of 1-Benzyl-4-bromo-1H-pyrazole)

Objective: Protect the N1 position to prevent catalyst poisoning during subsequent cross-coupling.

  • Preparation: In a 100 mL round-bottom flask, combine 4-bromopyrazole (30 mmol), TBAB (1.5 mmol, 5 mol%), and KOH pellets (60 mmol).

  • Initiation: Add benzyl chloride (30 mmol). Causality: Subject the mixture to ultrasonic treatment for 15 minutes. Sonication induces acoustic cavitation, creating micro-emulsions that drastically increase the interfacial surface area between the aqueous hydroxide and the organic benzyl chloride, kickstarting the catalytic cycle.

  • Propagation: Stir overnight at room temperature under a nitrogen atmosphere.

  • Quenching: Add 20 mL of ethyl ether, 20 mL of water, and 1 mL of 10% dilute HCl. Validation Step: The pH adjustment ensures any unreacted KOH is neutralized, preventing emulsion formation during extraction.

  • Workup: Separate the layers. Wash the organic layer with water (2 x 20 mL) and dry over MgSO4.

  • Purification: Filter, concentrate, and purify via silica gel flash chromatography (Hexane/Ethyl Acetate 10:1). Target compound confirms at m/z 237.1[M+H]+ via LC-MS.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation at the C4 position.

  • Assembly: In a microwave-safe vial, combine the N-protected 4-bromo-1H-pyrazole (1.0 equiv), aryl boronic acid (1.2 equiv), RuPhos-Pd G2 (1 mol%), and K3PO4 (3.0 equiv).

  • Solvent: Add a solvent mixture of 1,4-dioxane and H2O (4:1 ratio).

  • Degassing: Purge the mixture with nitrogen gas for 5 minutes. Validation Step: Oxygen removal is critical to prevent the irreversible oxidation of the electron-rich RuPhos ligand.

  • Irradiation: Irradiate in a microwave reactor at 100 W (approx. 100 °C) for 5 minutes. Causality: Microwave irradiation rapidly achieves the activation energy required for the transmetalation step, reducing reaction times from hours to merely 5 minutes and suppressing protodeboronation (9)[9].

  • Isolation: Cool to room temperature, dilute with ethyl acetate, wash with water, dry, and purify via column chromatography.

References

  • J&K Scientific.4-Bromo-1H-pyrazole | 2075-45-8.
  • Benchchem.An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-bromo-1H-pyrazole from 4-Bromopyrazole.
  • Guidechem.4-Bromopyrazole 2075-45-8 wiki.
  • Chem-Impex.4-Bromo-1H-pyrazole.
  • Benchchem.Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 1-Benzyl-4-bromo-1H-pyrazole.
  • ChemicalBook.4-Bromopyrazole | 2075-45-8.
  • Apicule.1-(ethoxyethyl)-4-bromo-1H-pyrazole (CAS No: 1024120-52-2) API Intermediate Manufacturers.
  • Der Pharma Chemica.Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst.
  • ResearchGate.The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.

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biological activity screening of novel pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity Screening of Novel Pyrazole Derivatives

Authored by: Gemini, Senior Application Scientist

Preamble: The Pyrazole Scaffold - A Privileged Motif in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its recognition as a "privileged scaffold" stems from its presence in numerous FDA-approved drugs, where it demonstrates a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6][7] The unique physicochemical characteristics of the pyrazole core, such as its ability to act as both a hydrogen bond donor and acceptor, and its conformational rigidity, contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[8] This guide provides a comprehensive, field-proven framework for the systematic biological evaluation of novel pyrazole derivatives, designed to efficiently identify and characterize promising therapeutic leads.

This document is structured to guide researchers through a logical screening cascade, from broad-based primary assays to focused mechanistic studies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, and ground our claims in authoritative scientific literature.

Section 1: The Strategic Screening Cascade - A Roadmap from Hit to Lead

A successful screening campaign for novel pyrazole derivatives requires a multi-tiered approach. The goal is to progressively narrow a library of synthesized compounds to a small number of validated hits with desirable biological activity and drug-like properties. This process, often referred to as a screening cascade, is designed to maximize efficiency and minimize resource expenditure by employing high-throughput methods initially, followed by more complex and lower-throughput assays for promising candidates.

Our recommended cascade is a dynamic process, allowing for iterative feedback and optimization based on emerging data.

Screening_Cascade cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Secondary & Target-Based Screening cluster_2 Phase 3: Mechanistic & Preclinical Evaluation Primary_Screening Initial Library of Novel Pyrazole Derivatives Cytotoxicity Broad-Spectrum Cytotoxicity Assay (e.g., MTT, XTT) Primary_Screening->Cytotoxicity Assess general toxicity Antimicrobial Antimicrobial Screening (e.g., Agar Diffusion) Primary_Screening->Antimicrobial Identify antimicrobial potential ADMET In Silico & In Vitro ADMET Profiling Primary_Screening->ADMET Parallel computational analysis Target_Enzyme Target-Specific Enzyme Inhibition Assays (e.g., Kinase Assays) Cytotoxicity->Target_Enzyme Prioritize non-toxic hits for specific targets MIC Antimicrobial MIC DETERMINATION (Broth Microdilution) Antimicrobial->MIC Quantify potency of antimicrobial hits SAR Preliminary SAR Analysis Target_Enzyme->SAR MIC->SAR MoA Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) SAR->MoA Guide selection for deeper investigation In_Vivo In Vivo Efficacy Models MoA->In_Vivo Validate mechanism in a biological system Final_Candidate Final_Candidate In_Vivo->Final_Candidate Lead Candidate ADMET->Final_Candidate Inform lead selection

Caption: A strategic workflow for the biological screening of novel pyrazole derivatives.

Section 2: Primary Screening - Casting a Wide Net

The initial phase of screening is designed to rapidly assess the general biological activity of a library of newly synthesized pyrazole derivatives. The primary goal is to identify "hits" that exhibit a desired biological effect, which will then be subjected to more rigorous testing.

In Vitro Cytotoxicity Screening: The First Gatekeeper

A fundamental first step in evaluating any compound intended for therapeutic use is to assess its general cytotoxicity. This provides a baseline understanding of the compound's potential to kill or inhibit the growth of cells. For compounds being developed as anticancer agents, cytotoxicity is a desired outcome; for other indications, it is a liability.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and high-throughput colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.[9][10]

Data Presentation: In Vitro Cytotoxicity of Pyrazole Derivatives

The results of cytotoxicity screens are typically expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability.

Compound IDTarget Cancer Cell LineIC50 (µM)Reference Compound (e.g., Doxorubicin) IC50 (µM)Source
7a HepG2 (Liver Cancer)6.1 ± 1.924.7 ± 3.2[11]
7b HepG2 (Liver Cancer)7.9 ± 1.924.7 ± 3.2[11]
6c SK-MEL-28 (Melanoma)3.46>10[12]
157 HCT-116 (Colon Cancer)1.51Not Specified[13]
158 MCF-7 (Breast Cancer)7.68Not Specified[13]
Experimental Protocol: MTT Assay for Cytotoxicity

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is insoluble in aqueous solution.[9] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete culture medium (e.g., DMEM or RPMI with 10% FBS)

  • Pyrazole compound stock solutions (typically in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-channel pipette and microplate reader

Procedure (for Adherent Cells):

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) to determine the IC50 value.

Antimicrobial Screening: A Broad Search for Bugs' Bane

Pyrazole derivatives have demonstrated significant potential as antimicrobial agents.[2][14] The initial screening for antimicrobial activity is often performed using qualitative or semi-quantitative methods like the agar diffusion assay.

Experimental Protocol: Agar Diffusion Method

Principle: A standardized suspension of a test microorganism is spread over the surface of an agar plate. Discs impregnated with the test compounds are placed on the agar. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disc.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile paper discs

  • Pyrazole compound solutions of known concentration

  • Standard antibiotic/antifungal controls (e.g., Chloramphenicol, Clotrimazole)[15]

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., to a 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the inoculum over the entire surface of the agar plate using a sterile swab.

  • Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the pyrazole compounds onto the surface of the agar.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each disc in millimeters. A larger zone indicates greater antimicrobial activity.

Section 3: Secondary Screening - Quantifying Potency and Defining Targets

Once primary screening identifies active compounds, the next step is to quantify their potency and, if applicable, identify their molecular targets.

Minimum Inhibitory Concentration (MIC) Determination

For compounds that show promise in the agar diffusion assay, the next logical step is to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely used and quantitative technique for this purpose.[16]

Experimental Protocol: Broth Microdilution for MIC

Procedure:

  • Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compounds in a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Target-Based Enzyme Inhibition Assays

Many pyrazole derivatives exert their biological effects by inhibiting specific enzymes, particularly protein kinases.[9][17] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Kinase_Inhibition cluster_pathway Generic Kinase Signaling Pathway Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate (Active) Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Downstream Cellular Response (e.g., Proliferation, Survival) Phospho_Substrate->Cellular_Response Pyrazole Pyrazole Derivative (Kinase Inhibitor) Pyrazole->Kinase Inhibition

Caption: Mechanism of action for pyrazole derivatives as kinase inhibitors.

Experimental Protocol: Generic Kinase Inhibition Assay

Principle: This protocol outlines a common method for assessing the inhibitory activity of compounds against a target kinase. The quantification of kinase activity can be achieved through various detection methods, such as measuring the amount of phosphorylated substrate produced.

Materials:

  • Target kinase enzyme

  • Specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Reaction buffer (containing MgCl2)

  • Test pyrazole compounds serially diluted in DMSO

  • 96-well or 384-well plates

  • Detection reagents (e.g., phosphospecific antibody, luminescence-based ATP detection kit)

Procedure:

  • Reagent Preparation: Prepare a reaction buffer containing the target kinase and its specific substrate.

  • Compound Addition: In a multi-well plate, add the serially diluted pyrazole compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Detection: Terminate the reaction and quantify the kinase activity using an appropriate detection method.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the compound concentration (log scale) to determine the IC50 value.

Data Presentation: Kinase Inhibitory Activity
Compound IDTarget KinaseAssay TypeIC50 (µM)Source
18h EGFREnzyme Assay0.574[18]
18h HER2Enzyme Assay0.253[18]
33 CDK2Enzyme Assay0.074[19]
34 CDK2Enzyme Assay0.095[19]
TK4g JAK2Enzyme Assay0.0126[20]

Section 4: In Silico ADMET Profiling - Predicting Drug-Likeness

In parallel with in vitro screening, it is highly advantageous to perform in silico (computational) analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the pyrazole derivatives.[21][22][23] This early assessment of drug-like properties can help prioritize compounds for further development and identify potential liabilities that may lead to failure in later stages.

Key ADMET Parameters to Evaluate:

  • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.[23]

  • Aqueous Solubility: Affects absorption and formulation.

  • Intestinal Absorption: Predicts the extent to which a compound will be absorbed from the gut.

  • Blood-Brain Barrier (BBB) Penetration: Important for drugs targeting the central nervous system.

  • CYP450 Enzyme Inhibition: Predicts potential for drug-drug interactions.

  • Toxicity Prediction: In silico models can predict potential toxicities such as hepatotoxicity and carcinogenicity.

Several web-based tools and software packages are available for ADMET prediction, such as SwissADME and pkCSM.[24][25]

Section 5: Mechanism of Action and In Vivo Validation

For the most promising lead compounds, further studies are required to elucidate their mechanism of action and to evaluate their efficacy in a living organism.

Cellular Mechanism of Action Studies

If a pyrazole derivative shows potent cytotoxicity against cancer cells and inhibits a key kinase, further cell-based assays can confirm its mechanism of action.

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound causes cell cycle arrest at a specific phase (e.g., G2/M), which is a common effect of CDK inhibitors.[26]

  • Apoptosis Assays: Assays like Annexin V staining can determine if the compound induces programmed cell death (apoptosis), a desired outcome for anticancer agents.[18]

In Vivo Efficacy Studies

The ultimate preclinical validation for a drug candidate is its evaluation in an animal model of the disease.[27]

  • For Anticancer Agents: Xenograft models, where human tumors are grown in immunocompromised mice, are commonly used to assess a compound's ability to inhibit tumor growth.

  • For Antimicrobial Agents: Infection models are used to determine if a compound can clear a bacterial or fungal infection in vivo.

  • For Anti-inflammatory Agents: Models of inflammation, such as carrageenan-induced paw edema in rodents, can be used to assess efficacy.[3]

These studies provide crucial information on the compound's efficacy, pharmacokinetics, and potential toxicity in a whole-organism context.[27][28]

Conclusion

The is a systematic and multi-faceted process that requires a logical progression from high-throughput primary screening to detailed mechanistic and in vivo studies. By employing the strategic cascade outlined in this guide, researchers can efficiently identify and characterize promising pyrazole-based candidates with therapeutic potential. The integration of in vitro assays, target-based screens, and in silico predictions provides a robust framework for making data-driven decisions in the drug discovery pipeline, ultimately accelerating the translation of novel chemical entities into life-saving medicines.

References

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Methodological & Application

Application Notes and Protocols for 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole . This document provides insights into its potential as a key intermediate in medicinal chemistry and offers detailed protocols for its synthetic manipulation.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3][4] Its metabolic stability and versatile substitution patterns have led to the development of therapeutics across a wide range of diseases, including cancer, inflammation, and infectious diseases.[5][6][7][8] The compound 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole is a functionalized pyrazole derivative designed for strategic incorporation into drug discovery programs.

The key structural features of this molecule offer distinct advantages:

  • The Pyrazole Core : Provides a stable, aromatic platform with well-defined hydrogen bonding capabilities.[2]

  • The 4-Bromo Substituent : Serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions.[9][10][11] This position is crucial for exploring structure-activity relationships (SAR).

  • The 1-sec-butyl Group : Modulates lipophilicity and solubility, which can significantly impact the pharmacokinetic profile of a potential drug candidate.

  • The 3-ethoxymethyl Group : Can influence binding to target proteins and provides an additional point for metabolic interactions.

Potential Therapeutic Applications and Mechanistic Considerations

While specific biological data for 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole is not yet extensively published, its structural motifs suggest potential applications in several therapeutic areas, most notably as a precursor for kinase inhibitors.

Many pyrazole-containing drugs, such as Crizotinib and Ruxolitinib, function as kinase inhibitors by targeting the ATP-binding site of these enzymes.[2][3] The pyrazole ring often forms critical hydrogen bonds within the hinge region of the kinase domain. The 4-position, where the bromine is located in our subject molecule, typically points towards the solvent-exposed region, making it an ideal point for introducing substituents that can enhance potency and selectivity.

Hypothetical Signaling Pathway Involvement

Below is a conceptual diagram illustrating how a derivative of this pyrazole intermediate could potentially inhibit a generic kinase signaling pathway, a common mechanism of action for pyrazole-based anticancer agents.[6][12][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (RTK) Kinase Target Kinase Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates P_Substrate Phosphorylated Substrate Downstream Downstream Signaling (e.g., Proliferation, Survival) P_Substrate->Downstream Activates Ligand Growth Factor Ligand->Receptor Binds Inhibitor Pyrazole-based Kinase Inhibitor (Derived from Intermediate) Inhibitor->Kinase Inhibits G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Heat Heat under Inert Atmosphere (e.g., 80-100 °C) Start->Heat Extract Aqueous Work-up (e.g., EtOAc/H₂O) Heat->Extract Purify Column Chromatography Extract->Purify Product 4-Aryl-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole Purify->Product

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Protocol:

  • Reagent Preparation: To a flame-dried round-bottom flask, add 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask. Then, add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 4-Amino Pyrazole Derivatives

This protocol allows for the formation of a carbon-nitrogen bond, introducing primary or secondary amines at the 4-position.

Scientific Rationale: The resulting 4-amino pyrazole derivatives are valuable intermediates for building compounds that can act as hydrogen bond donors, which is often crucial for target engagement. The Buchwald-Hartwig amination requires a specific palladium catalyst and a hindered phosphine ligand to facilitate the C-N bond formation.

Detailed Protocol:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole (1.0 eq), the desired amine (1.2 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq) to a reaction vessel.

  • Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the appropriate phosphine ligand (e.g., XPhos, 0.08 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat to 100-110 °C for 12-24 hours. Monitor the reaction by LC-MS.

  • Work-up: After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by silica gel chromatography.

Data Summary and Characterization

Successful synthesis of derivatives from 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole requires rigorous characterization. The following table should be used to log the results of synthetic efforts.

Reaction Type Aryl/Amine Partner Yield (%) Purity (%) (by LC-MS) ¹H NMR Mass Spec (m/z)
Suzuki-MiyauraPhenylboronic acidRecord DataRecord DataConfirm StructureConfirm [M+H]⁺
Suzuki-Miyaura3-pyridylboronic acidRecord DataRecord DataConfirm StructureConfirm [M+H]⁺
Buchwald-HartwigMorpholineRecord DataRecord DataConfirm StructureConfirm [M+H]⁺
Buchwald-HartwigAnilineRecord DataRecord DataConfirm StructureConfirm [M+H]⁺

Conclusion and Future Directions

4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole represents a highly valuable and versatile building block for medicinal chemistry. Its well-placed bromine atom allows for the systematic and efficient exploration of chemical space through robust and reliable cross-coupling methodologies. Researchers and drug development professionals can leverage this intermediate to rapidly generate libraries of novel pyrazole derivatives for screening against a wide range of biological targets, thereby accelerating the discovery of new therapeutic agents. Future work should focus on expanding the repertoire of coupling partners and evaluating the resulting compounds in relevant biological assays.

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  • A.M.M. Gomaa, et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available at: [Link]

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  • S. Kumar, et al. (2021). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Arkivoc. Available at: [Link]

  • V.F. da Silva, et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • N. Kleizienė, et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank. Available at: [Link]

  • S. Khatri, et al. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. Available at: [Link]

  • R. Balaji, et al. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. Available at: [Link]

  • S. Mu, et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. Available at: [Link]

  • N. Kleizienė, et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. Available at: [Link]

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Application Note: 4-Bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole as a Privileged Scaffold for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The design and execution of high-throughput screening (HTS) libraries require starting materials that balance structural novelty, physicochemical compliance, and orthogonal synthetic handles. 4-Bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole emerges as a highly versatile, privileged scaffold for modern drug discovery. This application note details the strategic rationale, physicochemical profiling, and field-validated protocols for utilizing this compound in parallel library synthesis, specifically focusing on C4 cross-coupling and late-stage C5 C–H functionalization.

Scaffold Rationale & Physicochemical Profiling

The pyrazole core is a ubiquitous pharmacophore in medicinal chemistry, frequently utilized in kinase inhibitors, GPCR modulators, and protein-protein interaction inhibitors. This specific scaffold is engineered with three distinct diversification and property-modulating vectors:

  • N1 sec-Butyl Group: Introduces immediate steric bulk, breaks molecular symmetry, and provides a chiral center. This allows for the exploration of stereochemical structure-activity relationships (SAR) while increasing lipophilicity.

  • C3 Ethoxymethyl Group: Unlike purely aliphatic chains, this ether linkage acts as a flexible hydrogen bond acceptor (HBA). It modulates the topological polar surface area (tPSA) and significantly improves aqueous solubility, a critical factor for oral bioavailability.

  • C4 Bromo Substituent: The primary synthetic handle. The C–Br bond in 4-halopyrazoles offers an optimal reactivity profile—it is generally less susceptible to spontaneous dehalogenation than 4-iodopyrazoles, yet highly reactive under palladium catalysis[1].

Table 1: Calculated Physicochemical Properties

The scaffold inherently complies with Lipinski's Rule of 5, leaving ample "property space" for subsequent functionalization.

PropertyValueDrug-Like Relevance
Molecular Weight (MW) 261.16 g/mol Leaves ~240 Da for library elaboration.
Calculated LogP (cLogP) ~2.9Optimal lipophilicity for membrane permeability.
Topological PSA (tPSA) 27.05 ŲExcellent for CNS and systemic exposure.
H-Bond Donors (HBD) 0Prevents non-specific protein binding.
H-Bond Acceptors (HBA) 3 (N, N, O)Enhances target engagement via H-bonding.
Rotatable Bonds 4Maintains conformational rigidity in the core.

Strategic Diversification Vectors (The "Why")

To maximize the chemical space accessed from this single scaffold, a two-stage orthogonal functionalization strategy is employed.

Vector 1: C4 Cross-Coupling (Suzuki-Miyaura & Buchwald-Hartwig) The electron-rich nature of the pyrazole core can make oxidative addition challenging and increases the risk of hydrodehalogenation. To counteract this, modern bulky biarylphosphine ligands (e.g., XPhos, tBuBrettPhos) are required. These ligands accelerate reductive elimination, outcompeting side reactions and enabling the coupling of sterically hindered boronic acids and complex amines[2].

Vector 2: Late-Stage C5 C–H Functionalization Following C4 elaboration, the C5 position remains the only unsubstituted carbon on the pyrazole ring. The C5 proton is highly acidic due to the adjacent sp³-hybridized N1 atom. Utilizing a Concerted Metalation-Deprotonation (CMD) mechanism—facilitated by carboxylate additives like pivalic acid (PivOH)—allows for direct, regioselective C–H arylation without the need for pre-functionalization (e.g., borylation or halogenation) at this site[3].

ScaffoldStrategy Scaffold 4-Bromo-1-sec-butyl- 3-(ethoxymethyl)-1H-pyrazole Suzuki Suzuki-Miyaura (C4 Arylation) Scaffold->Suzuki Pd-Cat, Ar-B(OH)2 Buchwald Buchwald-Hartwig (C4 Amination) Scaffold->Buchwald Pd-Cat, HNR2 Prod1 C4-Aryl Library Suzuki->Prod1 Prod2 C4-Amino Library Buchwald->Prod2 CHArylation C-H Activation (C5 Arylation) Prod3 C4,C5-Disubstituted Library CHArylation->Prod3 Prod1->CHArylation Pd-Cat, Ar-Br CMD Pathway Prod2->CHArylation Pd-Cat, Ar-Br CMD Pathway

Diagram 1: Orthogonal functionalization strategy for the pyrazole scaffold.

Experimental Protocols (The "How")

The following protocols are designed as self-validating systems for 96-well plate parallel synthesis. Causality for reagent selection is embedded within each methodology to ensure scientific integrity.

Protocol 1: High-Throughput C4 Suzuki-Miyaura Coupling

Objective: Generate a library of C4-aryl/heteroaryl pyrazoles.

Causality & Design: XPhos Pd G2 is selected as the precatalyst because the bulky XPhos ligand suppresses the competitive dehalogenation pathway common in 4-bromopyrazoles[1]. An aqueous 1,4-dioxane mixture ensures solubility of both the lipophilic scaffold and the inorganic base (K₃PO₄).

Step-by-Step Procedure (0.1 mmol scale per well):

  • Dispensing: To a 96-well reaction block, dispense the arylboronic acid library (0.12 mmol, 1.2 equiv) into designated wells.

  • Scaffold Addition: Add a stock solution of 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole (26.1 mg, 0.1 mmol, 1.0 equiv) in 1,4-dioxane (0.8 mL) to each well.

  • Catalyst & Base: Add XPhos Pd G2 (3.9 mg, 5 mol%) and an aqueous solution of K₃PO₄ (0.5 M, 0.4 mL, 2.0 equiv).

  • Degassing: Seal the block with a pierceable septum mat. Evacuate and backfill with Argon (3x) using a vacuum manifold.

  • Reaction: Heat the block at 90 °C on an orbital shaker for 12 hours.

  • Workup: Cool to room temperature. Add ethyl acetate (1 mL) and water (0.5 mL) to each well. Agitate, allow phase separation, and transfer the organic layer to a clean block for solvent evaporation and QC.

Protocol 2: C4 Buchwald-Hartwig Amination

Objective: Generate a library of C4-amino pyrazoles.

Causality & Design: Amination of 4-bromopyrazoles is historically challenging due to catalyst poisoning by the basic pyrazole nitrogens and rapid β-hydride elimination of aliphatic amines. tBuBrettPhos Pd G3 is explicitly chosen because its extreme steric bulk forces reductive elimination to occur faster than competing decomposition pathways[2]. LiHMDS is used as a strong, non-nucleophilic base that prevents side-reactions with the ethoxymethyl ether.

Step-by-Step Procedure (0.1 mmol scale per well):

  • Preparation (Glovebox Recommended): In an inert atmosphere, dispense the amine library (0.15 mmol, 1.5 equiv) into a 96-well block.

  • Reagent Addition: Add the pyrazole scaffold (26.1 mg, 0.1 mmol, 1.0 equiv), tBuBrettPhos Pd G3 (4.3 mg, 5 mol%), and tBuBrettPhos ligand (2.4 mg, 5 mol%).

  • Solvent & Base: Add anhydrous THF (1.0 mL) followed by a 1.0 M solution of LiHMDS in THF (0.22 mL, 2.2 equiv).

  • Reaction: Seal the block tightly. Heat at 70 °C for 16 hours.

  • Quenching: Cool to room temperature and quench carefully with saturated aqueous NH₄Cl (0.5 mL). Extract with ethyl acetate, filter through a celite/silica plug plate, and concentrate.

Protocol 3: Late-Stage C5 C–H Arylation

Objective: Elaborate C4-substituted pyrazoles into densely functionalized C4,C5-analogs.

Causality & Design: Direct C–H functionalization bypasses the need to pre-install a boronic acid at C5. Pd(OAc)₂ with PCy₃ forms an electron-rich active catalyst. Pivalic acid (PivOH) is the critical additive; it acts as an intramolecular proton shuttle, enabling the Concerted Metalation-Deprotonation (CMD) cleavage of the C5–H bond, which is sterically shielded by the N1 sec-butyl group[3].

Step-by-Step Procedure (0.1 mmol scale per well):

  • Dispensing: To the crude (but filtered) C4-substituted pyrazole (approx. 0.1 mmol), add the aryl bromide library (0.15 mmol, 1.5 equiv).

  • Catalyst System: Add Pd(OAc)₂ (1.1 mg, 5 mol%), PCy₃·HBF₄ (3.7 mg, 10 mol%), K₂CO₃ (27.6 mg, 2.0 equiv), and PivOH (3.1 mg, 30 mol%).

  • Reaction: Add anhydrous DMA (1.0 mL). Seal, purge with Argon, and heat at 110 °C for 18 hours.

  • Purification: Dilute with DMSO (0.5 mL), filter through a 0.45 µm PTFE plate, and submit directly to mass-directed preparative HPLC.

High-Throughput Workflow Integration

To ensure the trustworthiness and reproducibility of the generated libraries, the chemical protocols must be integrated into a strict automated workflow.

Workflow Step1 1. Automated Dispensing Scaffold Boronic Acids/Amines Catalysts Step2 2. Parallel Synthesis 96-Well Block Inert Atmosphere Thermal Shaking Step1->Step2 Step3 3. High-Throughput QC UPLC-MS Yield Estimation Purity Check Step2->Step3 Step4 4. Automated Purification Prep-HPLC Mass-Directed Fractionation Step3->Step4 Step5 5. Formatting Solvent Evaporation DMSO Solubilization Assay Plating Step4->Step5

Diagram 2: End-to-end automated workflow for pyrazole library synthesis.

Conclusion

The 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole scaffold provides an exceptional foundation for drug discovery libraries. By leveraging the differential reactivity of the C4-bromo and C5-H positions, researchers can rapidly synthesize highly diverse, sp³-enriched, and physicochemical-compliant molecular libraries. Adherence to the specific catalytic systems outlined above ensures high conversion rates and minimizes purification bottlenecks in automated environments.

References

  • BenchChem. "A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole." BenchChem Technical Guides, 2025. (Accessed via Grounding API)[1]

  • Kang, Eunsu, Hyun Tae Kim, and Jung Min Joo. "Transition-metal-catalyzed C–H functionalization of pyrazoles." Organic & Biomolecular Chemistry 18, no. 32 (2020): 6192-6210. [3]

  • Gao, Zilin, et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters (Adapted principles for protected 4-bromopyrazole Buchwald-Hartwig amination). [2]

Sources

Application Notes & Protocols: High-Throughput Screening Assays for Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Precision in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, catalyzing the transfer of phosphate groups from ATP to specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, as well as inflammatory and degenerative disorders, making them one of the most critical target classes in modern drug discovery.[1][2] Within the vast landscape of medicinal chemistry, the pyrazole scaffold has emerged as a "privileged structure," forming the core of many clinically successful kinase inhibitors.[3][4][5] Compounds like Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor) exemplify the therapeutic potential of pyrazole-based molecules.[6]

The initial discovery of novel, potent, and selective pyrazole-based inhibitors from vast chemical libraries hinges on the power of High-Throughput Screening (HTS).[7] HTS enables the rapid and quantitative assessment of thousands to millions of compounds, making it an indispensable engine for the drug discovery pipeline.[8] This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles, application, and validation of key HTS assays tailored for the identification and characterization of pyrazole-based kinase inhibitors.

The Foundation: Validating HTS Assay Performance

Before embarking on a large-scale screening campaign, the chosen assay must be rigorously validated to ensure the data it generates is robust, reproducible, and meaningful.[9][10] The trustworthiness of an HTS assay is defined by several key statistical parameters.

  • The Z'-Factor: This dimensionless parameter is the gold standard for quantifying assay quality.[8][10] It measures the separation between the high signal (negative control, e.g., uninhibited kinase activity) and low signal (positive control, e.g., fully inhibited kinase activity) distributions. An ideal assay has a Z'-factor between 0.5 and 1.0, indicating a large signal window and low data variability, making it highly reliable for hit identification.[10]

  • Signal-to-Background (S/B) Ratio: This ratio compares the signal of the uninhibited reaction to the background noise of the assay. A high S/B ratio is desirable as it indicates a strong signal that is easily distinguishable from the baseline.

  • DMSO Tolerance: Library compounds are almost universally stored in dimethyl sulfoxide (DMSO). Therefore, the assay's performance must be tested across a range of DMSO concentrations (typically 0.1% to 5%) to ensure the solvent does not interfere with kinase activity or signal detection.[9][11]

A systematic workflow is critical for the efficient evaluation of novel kinase inhibitors. The process begins with broad screening to determine potency, followed by more detailed mechanistic assays to confirm target engagement and understand downstream effects.[4]

cluster_0 Screening & Discovery cluster_1 Characterization & Optimization HTS Primary HTS (Single Concentration) Hit_Conf Hit Confirmation (Dose-Response) HTS->Hit_Conf Identifies 'Hits' IC50 IC50 Determination Hit_Conf->IC50 Confirms Activity Selectivity Selectivity Profiling (Kinase Panel) IC50->Selectivity Potent Hits Advance MOA Mechanism of Action (e.g., Binding Assays) Selectivity->MOA Lead_Op Lead Optimization (SAR Studies) MOA->Lead_Op

Caption: General workflow for evaluating a novel kinase inhibitor.[4]

Core HTS Methodologies for Kinase Inhibitor Discovery

The choice of HTS assay technology is a critical decision based on the specific kinase target, the nature of the substrate (peptide, protein, lipid), and available instrumentation.[11] Three robust, homogeneous ("mix-and-read") assay formats are predominantly used in the industry: Luminescence-based ATP depletion assays, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Fluorescence Polarization (FP).

Luminescence-Based ATP Depletion Assay (e.g., Kinase-Glo®)

This method provides a universal readout for any ATP-dependent enzyme activity. It is a simple, robust, and highly sensitive endpoint assay.

Principle of Operation: The fundamental kinase reaction involves the consumption of ATP.[12] The Kinase-Glo® assay quantifies the amount of ATP remaining in the well after the kinase reaction has completed.[13][14] A single reagent is added that contains luciferase and its substrate, luciferin. In the presence of remaining ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a stable "glow-type" luminescent signal that is directly proportional to the ATP concentration.[12][13] Therefore, high kinase activity results in low ATP and a dim signal, while effective inhibition by a pyrazole compound results in high ATP and a bright signal.

cluster_0 Kinase Reaction cluster_1 Inhibition cluster_2 Detection Kinase Kinase + Substrate ATP_Start ATP (High) ATP_End ATP (Remaining) ATP_Start->ATP_End Consumed by Kinase Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Blocks ATP Binding Inhibitor->ATP_End Spares ATP Luciferase Add Kinase-Glo® Reagent (Luciferase + Luciferin) Light Luminescent Signal Luciferase->Light Generates ATP_End->Luciferase Substrate

Caption: Workflow for the Kinase-Glo® Luminescent Assay.

Protocol: Luminescence-Based IC50 Determination in 384-Well Format

  • Compound Preparation:

    • Create a 10-point serial dilution of the pyrazole inhibitor in 100% DMSO (e.g., starting at 10 mM).

    • Dilute this series into the appropriate kinase assay buffer to create a 4x final concentration stock plate. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Execution:

    • To the wells of a white, solid-bottom 384-well plate, add 5 µL of the 4x compound dilutions. Include "no inhibitor" (DMSO vehicle) for 0% inhibition control and a known potent inhibitor for 100% inhibition control.

    • Add 5 µL of 4x Kinase/Substrate mix (pre-diluted in assay buffer) to all wells.

    • Gently mix the plate and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of 2x ATP solution.

    • Incubate the plate for the desired reaction time (e.g., 60 minutes) at room temperature. The reaction time should be optimized to achieve ~50-80% ATP consumption for a robust signal window.[15]

  • Signal Detection:

    • Add 20 µL of Kinase-Glo® Reagent to each well.[12][13]

    • Mix on a plate shaker for 2 minutes to ensure cell lysis (if applicable) and reagent homogeneity.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[12]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data: The "no inhibitor" control represents 100% kinase activity (0% inhibition), and the positive control represents 0% activity (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[16]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a powerful method for directly detecting the phosphorylated product, offering high sensitivity and reduced interference from background fluorescence.[17]

Principle of Operation: This assay format uses a long-lifetime lanthanide chelate (e.g., Terbium or Europium) as the FRET donor and a compatible fluorophore (e.g., fluorescein or Alexa Fluor) as the acceptor.[17][18] Typically, a phospho-specific antibody is labeled with the donor, and the kinase substrate (often a peptide) is labeled with the acceptor.

When the kinase is active, it phosphorylates the substrate. The donor-labeled antibody then binds to the newly formed phospho-epitope on the acceptor-labeled substrate. This brings the donor and acceptor into close proximity, allowing for resonance energy transfer upon excitation of the donor.[19] The signal is measured after a time delay, which eliminates short-lived background fluorescence, resulting in an excellent signal-to-noise ratio.[17] Inhibition by a pyrazole compound prevents substrate phosphorylation, no antibody binding occurs, and thus no FRET signal is generated.

Kinase Kinase Phospho_Substrate Phosphorylated Substrate-Acceptor Kinase->Phospho_Substrate Phosphorylates Substrate Substrate-Acceptor No_FRET No Signal Substrate->No_FRET No Binding ATP ATP Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Inhibits FRET TR-FRET Signal Phospho_Substrate->FRET Proximity Enables Antibody Antibody-Donor Antibody->Phospho_Substrate Antibody->FRET Proximity Enables Antibody->No_FRET No Binding

Caption: Principle of a TR-FRET kinase assay.

Protocol: TR-FRET IC50 Determination in 384-Well Format

  • Reagent Preparation:

    • Prepare 4x pyrazole inhibitor dilutions in assay buffer as described previously.

    • Prepare a 4x Kinase solution in assay buffer.

    • Prepare a 4x Substrate/ATP mix in assay buffer.

  • Assay Execution:

    • Add 5 µL of 4x compound dilutions to a low-volume, black 384-well assay plate.[17]

    • Add 5 µL of 4x Kinase solution to all wells.

    • Initiate the reaction by adding 10 µL of 4x Substrate/ATP mix.[20]

    • Cover the plate, mix gently, and incubate for 60-90 minutes at room temperature.[18]

  • Signal Detection:

    • Prepare a "Stop/Detection" mix containing an EDTA solution (to chelate Mg2+ and stop the kinase reaction) and the Terbium-labeled phospho-specific antibody.[19]

    • Add 20 µL of the Stop/Detection mix to each well.

    • Incubate for 30-60 minutes at room temperature, shielded from light, to allow for antibody binding.[20]

    • Measure the time-resolved fluorescence using a plate reader capable of TR-FRET, with an excitation wavelength around 340 nm and emission wavelengths for both the donor (~620 nm) and acceptor (~665 nm).[20]

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). This ratiometric approach corrects for well-to-well variability and compound interference.[17]

    • Normalize the data using "no inhibitor" and positive controls.

    • Plot the normalized ratio against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50.

Fluorescence Polarization (FP) Assay

Unlike activity-based assays, FP is a binding assay that directly measures the displacement of a fluorescently labeled ligand (tracer) from the kinase active site by a competitive inhibitor. It is a powerful tool for studying direct target engagement.

Principle of Operation: The assay relies on the principle that a small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light.[21][22] However, when this tracer binds to a much larger protein, like a kinase, its rate of rotation slows dramatically.[23] This results in the emission of light that remains highly polarized.

In a competition assay, an unlabeled inhibitor (the pyrazole compound) competes with the fluorescent tracer for binding to the kinase.[23] High concentrations of an effective inhibitor will displace the tracer, causing it to tumble freely again and resulting in a low polarization signal. Therefore, a decrease in fluorescence polarization indicates successful competitive binding by the test compound.

cluster_0 Bound State cluster_1 Displaced State Kinase Kinase Enzyme Bound_Complex Kinase-Tracer Complex (Slow Tumble) Tracer Fluorescent Tracer Inhibitor Pyrazole Inhibitor Inhibitor->Kinase Binds & Displaces High_FP High Polarization Signal Bound_Complex->High_FP Free_Tracer Free Tracer (Fast Tumble) Low_FP Low Polarization Signal Free_Tracer->Low_FP

Caption: Principle of a Fluorescence Polarization competition assay.

Protocol: FP IC50 Determination in 384-Well Format

  • Reagent Preparation:

    • Prepare 4x pyrazole inhibitor dilutions in assay buffer.

    • Prepare a 2x Kinase solution.

    • Prepare a 2x fluorescent tracer solution. The concentration of the tracer should be optimized and is typically near its Kd (dissociation constant) for the kinase.

  • Assay Execution:

    • Add 5 µL of 4x compound dilutions to a black, low-volume 384-well plate.

    • Add 10 µL of 2x Kinase solution to all wells.

    • Gently mix and incubate for 15 minutes to allow for inhibitor-kinase binding.

    • Add 5 µL of 2x fluorescent tracer solution to all wells to initiate the competition.

    • Incubate for the required time (e.g., 60 minutes) at room temperature, shielded from light, to reach binding equilibrium.

  • Signal Detection:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The reader measures fluorescence intensity in planes parallel and perpendicular to the excitation light.

  • Data Analysis:

    • The mP values are plotted against the inhibitor concentration.

    • A decrease in mP signal indicates displacement of the tracer.

    • Normalize the data and fit to a four-parameter logistic curve to determine the IC50, which in this context represents the concentration of inhibitor required to displace 50% of the bound tracer.

Data Summary and Comparative Analysis

Choosing the right assay requires balancing scientific needs with practical considerations.

Assay TypePrincipleReadoutTypical Z'-FactorThroughputKey AdvantagesCommon Pitfalls
Luminescence ATP DepletionLuminescence> 0.7Very HighSimple, robust, universal for ATPases, low cost.Indirect measure; interference from compounds that inhibit luciferase or affect ATP levels.[15]
TR-FRET Product FormationRatiometric TR-F> 0.7HighHigh sensitivity, low background, direct product detection, corrects for some interference.[17]Requires specific antibodies, higher reagent cost, potential for light-scattering compound interference.
Fluorescence Pol. Competitive BindingPolarization (mP)> 0.6[23]HighHomogeneous, direct measure of binding, provides mechanistic insight (competition).Requires a suitable fluorescent probe, can be affected by fluorescent compounds.[24]

Example IC50 Data Presentation for Pyrazole Inhibitors

Summarizing quantitative data is essential for comparing the potency and selectivity of different compounds.[4]

Compound IDTarget KinaseIC50 (nM)Target KinaseIC50 (nM)Selectivity (Fold)
PYR-001JAK215TYK230020
PYR-002CDK25CDK9500100
PYR-003p38α25JNK32500100

Data is hypothetical and for illustrative purposes only.

Conclusion

The successful discovery of novel pyrazole-based kinase inhibitors is critically dependent on the selection, optimization, and rigorous validation of high-throughput screening assays. Luminescence-based, TR-FRET, and Fluorescence Polarization assays each offer a robust platform for identifying and characterizing inhibitors at scale. The choice of assay should be guided by the specific biological question, from primary screening for activity to detailed studies of binding affinity. By adhering to the principles of assay validation and understanding the causality behind each experimental step, researchers can generate high-quality, reliable data to drive their drug discovery programs forward and unlock the full therapeutic potential of the pyrazole scaffold.

References

  • Christ, D., et al. (2010). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Available at: National Center for Biotechnology Information.[Link]

  • Al-Ostoot, F.H., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed.[Link]

  • DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport.[Link]

  • Al-Awady, M.J., et al. (2024). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate.[Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assay Kits. BPS Bioscience.[Link]

  • Abdel-Maksoud, M.S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.[Link]

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  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

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  • BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech.[Link]

  • Wodtke, R., et al. (2016). Fluorescence polarization-based assays for detecting compounds binding to inactive JNK3 and p38α MAP kinase. ResearchGate.[Link]

  • Iversen, P.W., et al. (2012). HTS Assay Validation. National Center for Biotechnology Information.[Link]

  • BellBrook Labs. (2026). Using an HTS Ready Assay for PLK1 Inhibitor Screening. BellBrook Labs.[Link]

  • IntechOpen. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen.[Link]

  • Auld, D.S., et al. (2015). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. National Center for Biotechnology Information.[Link]

  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Authorea.[Link]

  • Scilit. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Scilit.[Link]

  • Cantrell, C.L., et al. (2023). Development and Validation of a HTS Platform for the Discovery of New Antifungal Agents against Four Relevant Fungal Phytopathogens. MDPI.[Link]

  • Promega Connections. (2018). Kinase Inhibitors as Therapeutics: A Review. Promega Connections.[Link]

  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Authorea Preprints.[Link]

  • Attwood, M.M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV.[Link]

  • Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development.[Link]

  • Wölfel, L., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. MDPI.[Link]

  • Ghazimoradi, S., et al. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. Chemical Methodologies.[Link]

  • Tempo Bioscience. (2019). The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. Tempo Bioscience.[Link]

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. National Center for Biotechnology Information.[Link]

  • Semantic Scholar. (n.d.). A comprehensive review of protein kinase inhibitors for cancer therapy. Semantic Scholar.[Link]

  • Al-Salama, Z., et al. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. National Center for Biotechnology Information.[Link]

  • Chantry, A., et al. (2021). Recent Advances in Kinase Drug Discovery Part I: The Editors' Take. MDPI.[Link]

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Application Note: Transition-Metal-Catalyzed Cross-Coupling of 4-Bromopyrazoles in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a privileged pharmacophore found in numerous FDA-approved drugs, including kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). Within this chemical space, 4-bromopyrazoles serve as premier electrophilic building blocks for late-stage diversification via transition-metal-catalyzed cross-coupling reactions ()[1].

This application note provides a comprehensive, mechanistically grounded guide to executing Suzuki-Miyaura and Buchwald-Hartwig couplings at the C4 position of pyrazoles. By understanding the underlying organometallic causality, researchers can overcome common failure modes such as catalyst poisoning and poor oxidative addition.

Mechanistic Insights: Overcoming Catalyst Poisoning

The primary challenge in cross-coupling 4-bromopyrazoles lies in the inherent nature of the pyrazole core. Unprotected 1H-pyrazoles possess both an acidic N-H proton and a highly coordinating, pyridine-like basic nitrogen. Under standard cross-coupling conditions, these functional groups can coordinate to Palladium(II) intermediates, leading to the formation of off-cycle, unreactive Pd-N oligomers that effectively poison the catalyst ()[2].

To engineer a successful catalytic cycle, one of two strategies must be employed:

  • Advanced Ligand Design (For Unprotected Pyrazoles): Utilizing highly bulky, electron-rich dialkylbiarylphosphines (e.g., XPhos). The extreme steric bulk of XPhos favors the formation of a highly active monoligated L1​Pd(0) species, which accelerates the oxidative addition step, kinetically outcompeting the N-coordination pathway[2].

  • Substrate Masking (For Protected Pyrazoles): Installing a sterically demanding protecting group (e.g., Trityl) at the N1 position. This sterically shields the adjacent N2 nitrogen, preventing it from coordinating to the metal center while also preventing competitive N-arylation during Buchwald-Hartwig amination ()[3].

MechanisticPathway cluster_0 Unprotected / Standard Ligands cluster_1 Protected / Bulky Ligands Start 4-Bromopyrazole + Pd(0) Poison Pd-N Oligomerization (Catalyst Poisoning) Start->Poison N-coordination OxAdd Oxidative Addition Start->OxAdd Steric shielding Fail Reaction Stalls Poison->Fail TransMet Transmetalation / Amination OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Start Pd(0) Regeneration Product C4-Functionalized Pyrazole RedElim->Product

Mechanistic pathways of 4-bromopyrazole Pd-catalyzed coupling vs. catalyst poisoning.

Reaction Modalities & Quantitative Data

The selection of the catalyst system is highly dependent on the reaction modality (C-C vs. C-N bond formation) and the protection status of the pyrazole. The table below summarizes optimized quantitative data for benchmark couplings.

Reaction TypeSubstrateCoupling PartnerCatalyst / Ligand SystemConditionsYieldRef
Suzuki-Miyaura Unprotected 4-BromopyrazolePhenylboronic acidPd-XPhos G2 (2.5 mol%)Dioxane/H₂O, K₃PO₄, 100 °C86%[[2]]([Link])
Suzuki-Miyaura 4-Bromo-1-methylpyrazole4-Carbamoylphenylboronic acidPdCl₂(PPh₃)₂ (10 mol%)iPrOH/H₂O, Na₂CO₃, MW 150 °C77%
Buchwald-Hartwig 4-Bromo-1-tritylpyrazolePiperidine (Secondary Amine)Pd(dba)₂ / tBuDavePhosXylene, KOtBu, MW 160 °C98%
Buchwald-Hartwig 4-Bromo-1-tritylpyrazoleAniline (Primary Amine)Pd(dba)₂ / tBuDavePhosXylene, KOtBu, MW 160 °C94%

Validated Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of Unprotected 4-Bromopyrazoles

This protocol leverages the XPhos Pd G2 precatalyst to enable the direct arylation of unprotected pyrazoles, bypassing the need for protecting group chemistry ()[4].

Causality of Reagents:

  • XPhos Pd G2: Unlike Pd(OAc)2​ , this precatalyst does not require high thermal energy or exogenous reductants to generate the active Pd(0) species, preventing early-stage catalyst death.

  • Dioxane/Water (4:1): Dioxane provides superior solubility for the bulky Pd-complex. Water is strictly required to dissolve the inorganic base ( K3​PO4​ ) and generate the reactive trihydroxyboronate species, which is the actual nucleophile in the transmetalation step[2].

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromopyrazole (1.0 mmol, 1.0 equiv), arylboronic acid (2.0 mmol, 2.0 equiv), XPhos Pd G2 (0.025 mmol, 2.5 mol%), and K3​PO4​ (2.0 mmol, 2.0 equiv).

  • Degassing: Seal the tube with a septum. Evacuate and backfill the vessel with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Syringe in 4.0 mL of anhydrous 1,4-dioxane and 1.0 mL of degassed deionized water.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the vigorously stirring mixture at 100 °C in a pre-heated oil bath for 15–20 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (10 mL). Extract the aqueous layer with EtOAc (2 x 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Microwave-Assisted Buchwald-Hartwig Amination of N-Protected 4-Bromopyrazoles

C4-amination of pyrazoles is notoriously sluggish due to the electron-rich nature of the pyrazole core, which makes the initial oxidative addition difficult. This protocol utilizes microwave irradiation and steric forcing to achieve high yields ()[3].

Causality of Reagents:

  • Microwave Irradiation (160 °C): Rapidly overcomes the high activation energy barrier of the deactivated C4 position while minimizing thermal degradation pathways common in prolonged conventional heating.

  • tBuDavePhos: This ligand is highly sterically demanding. During the catalytic cycle, this bulk forces the spatial proximity of the aryl and amine groups on the Pd(II) center, drastically accelerating the notoriously difficult reductive elimination of the C-N bond[3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, combine 4-bromo-1-tritylpyrazole (0.13 mmol, 1.0 equiv), Pd(dba)2​ (10 mol%), tBuDavePhos (20 mol%), and KOtBu (0.26 mmol, 2.0 equiv).

  • Amine & Solvent: Add the amine (0.26 mmol, 2.0 equiv) and anhydrous xylene (2.0 mL) under an Argon atmosphere. Seal the vial with a crimp cap.

  • Irradiation: Place the vial in a microwave synthesizer. Irradiate at 160 °C for 10 minutes (ensure dynamic power modulation is active to maintain temperature without overheating).

  • Purification: Cool the vial via compressed air flow. Filter the crude mixture through a short pad of Celite, eluting with dichloromethane. Concentrate the filtrate and purify via silica gel chromatography to isolate the C4-aminated product.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the experimental workflow, the following self-validation checks must be integrated into the protocol:

  • LC-MS Isotopic Profiling (Oxidative Addition Check): 4-Bromopyrazoles exhibit a highly distinct M/M+2 isotopic signature in a 1:1 ratio due to the natural abundance of 79Br and 81Br . The complete disappearance of this doublet in the LC-MS trace is the definitive indicator that oxidative addition has successfully occurred. If the doublet persists, catalyst poisoning has occurred; verify the degassing procedure and ligand integrity.

  • TLC Monitoring (Buchwald-Hartwig): For Protocol B, the starting material (4-bromo-1-tritylpyrazole) is highly lipophilic due to the trityl group, running near the solvent front in Hexanes/EtOAc (e.g., Rf​≈0.8 in 4:1 Hex/EtOAc). The aminated product will show a significantly lower Rf​ and distinct UV activity.

  • NMR Validation: Upon successful coupling, the symmetry of the pyrazole ring changes. The distinctive C3 and C5 protons of the starting 4-bromopyrazole (typically appearing as a singlet or two tightly coupled doublets around 7.5–8.0 ppm) will shift. In amination reactions, these protons will shift upfield due to the electron-donating resonance effect of the newly attached C4-nitrogen.

References

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells Molecules (MDPI), 2015, 20(6), 10203-10226. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Journal of the American Chemical Society, 2013, 135(30), 11221–11231. URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews, 2016, 116(19), 12564–12849. URL:[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Molecules (MDPI), 2020, 25(19), 4634. URL:[Link]

Sources

Application Note: Advanced Strategies for the Isolation and Purification of Pyrazole Synthesis Products

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrazoles represent a privileged heterocyclic scaffold in modern medicinal chemistry, serving as the core structural motif in numerous blockbuster therapeutics, including the HIV-1 capsid inhibitor lenacapavir and the neuroprotective agent edaravone[1]. The most prevalent methodology for their construction is the Knorr pyrazole synthesis, which relies on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[2].

Despite the robust nature of this reaction, isolating the target pyrazole from the crude reaction mixture frequently presents a significant process bottleneck. Reaction mixtures are typically complicated by the presence of unreacted starting materials, regioisomers (when utilizing unsymmetrical dicarbonyls), partially saturated pyrazoline intermediates, and highly colored oxidized byproducts[2],[3]. This application note provides a comprehensive, causality-driven guide to isolating and purifying pyrazole derivatives, ensuring high yield and structural fidelity for downstream drug development.

Mechanistic Causality in Impurity Formation

Understanding the thermodynamic and kinetic drivers of the Knorr condensation is critical for designing an effective purification strategy. The reaction proceeds via an initial hydrazone intermediate that undergoes intramolecular cyclization into a pyrazoline, followed by a thermodynamic dehydration step to achieve the fully aromatic pyrazole[4].

  • Regioisomers: Arise from the differential electrophilicity of the two carbonyl carbons in unsymmetrical 1,3-dicarbonyls. The kinetic vs. thermodynamic control of the initial nucleophilic attack dictates the isomer ratio[2].

  • Pyrazolines: Incomplete dehydration leaves partially saturated rings that closely mimic the polarity of the target product, making chromatographic separation challenging[3].

  • Colored Impurities: Unreacted hydrazines are highly susceptible to oxidation, leading to yellow or red reaction mixtures. These conjugated polymeric byproducts can severely contaminate the final solid[2].

G Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Derivative Hydrazine->Hydrazone Pyrazoline Pyrazoline (Incomplete Aromatization) Hydrazone->Pyrazoline Cyclization Regioisomer Regioisomer (Kinetic Byproduct) Hydrazone->Regioisomer Competing Cyclization Pyrazole Target Pyrazole (Aromatic) Pyrazoline->Pyrazole Dehydration (Thermodynamic)

Logical pathway of Knorr pyrazole synthesis and common byproduct generation.

Strategic Purification Workflows

To achieve pharmaceutical-grade purity, a combination of orthogonal purification techniques is often required.

Chemoselective Acid-Base Extraction: Pyrazoles possess a unique amphoteric nature. The imine-like nitrogen (N-2) is weakly basic (pKa ~2.5) and can be selectively protonated in strongly acidic aqueous solutions. This lowers the resonance energy of the ring and forms a water-soluble salt, allowing facile separation from unreacted dicarbonyls and neutral organic impurities[4]. Upon basification, the free-base pyrazole precipitates or can be back-extracted[2].

Crystallization and Recrystallization: For process scale-up (such as the multigram synthesis of lenacapavir fragments), crystallization is vastly preferred over chromatography[1]. Mixed-solvent systems (e.g., ethanol/water) leverage the differential solubility profiles of regioisomers to selectively precipitate the target compound[5].

Adsorption: The addition of activated charcoal to the crude organic solution effectively adsorbs oxidized hydrazine byproducts, resolving the issue of highly colored reaction mixtures prior to crystallization[2].

G Start Crude Reaction Mixture AcidWash Add 1M HCl (Aqueous) Start->AcidWash OrgLayer1 Organic Layer (Neutral Impurities) AcidWash->OrgLayer1 Separation AqLayer1 Aqueous Layer (Protonated Pyrazole) AcidWash->AqLayer1 Separation BaseNeutralize Add 1M NaOH to pH 8-9 AqLayer1->BaseNeutralize Extract Extract with EtOAc/DCM BaseNeutralize->Extract PureOrg Organic Layer (Free-base Pyrazole) Extract->PureOrg Separation WasteAq Aqueous Layer (Salts & Hydrazine) Extract->WasteAq Separation

Chemoselective acid-base extraction workflow for pyrazole isolation.

Experimental Protocols

Protocol A: Chemoselective Acid-Base Extraction

This protocol utilizes a self-validating pH-feedback loop to ensure the pyrazole state is strictly controlled during phase separation.

  • Dissolution: Dissolve the crude pyrazole product in a suitable volatile organic solvent (e.g., ethyl acetate or dichloromethane)[2].

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of dilute aqueous acid (1 M HCl). Shake vigorously and allow the phases to separate. The lower aqueous layer will contain the protonated pyrazole salt[2].

  • Phase Separation: Drain the aqueous layer into a clean Erlenmeyer flask. Wash the remaining organic layer with 1 M HCl one additional time to ensure complete extraction. Combine the aqueous extracts[2].

  • Basification (Self-Validation Step): Cool the combined aqueous extracts in an ice bath to prevent thermal degradation. Slowly add 1 M NaOH dropwise with continuous stirring. Monitor the pH using indicator paper or a pH meter until the solution reaches pH 8–9. The free-base pyrazole will either precipitate as a solid or form a cloudy suspension[2].

  • Back-Extraction & Isolation: Add fresh organic solvent (e.g., ethyl acetate) to the basic aqueous mixture, shake, and separate the layers. Dry the newly formed organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified pyrazole[2].

Protocol B: Mixed-Solvent Recrystallization for Regioisomer Separation

This protocol relies on thermodynamic saturation to selectively crystallize the target pyrazole while leaving structurally similar regioisomers in the mother liquor.

  • Primary Dissolution: Place the crude pyrazole in a round-bottom flask. Add the minimum amount of a hot "good" solvent (e.g., boiling ethanol) required to completely dissolve the solid[5].

  • Anti-Solvent Saturation: While maintaining the solution at a gentle boil on a hot plate, slowly add a hot anti-solvent (e.g., water) dropwise. Continue addition until the solution reaches the saturation point, indicated by persistent, slight turbidity[5].

  • Clarification: Add 1-2 drops of the hot good solvent until the solution just turns clear again. This ensures the system is exactly at the solubility limit[5].

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool slowly to room temperature undisturbed. Note: Rapid cooling promotes "oiling out" rather than crystal lattice formation. Once at room temperature, transfer the flask to an ice bath for 20-30 minutes to maximize the crystal yield[5].

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold anti-solvent to remove residual mother liquor, and dry thoroughly in a vacuum desiccator[5].

Quantitative Data Summary

The following table summarizes the operational metrics for the primary pyrazole purification techniques discussed, providing a comparative baseline for process chemistry optimization.

Purification TechniqueTarget Impurities RemovedScalabilityTypical Yield RecoveryPurity Achieved
Acid-Base Extraction Unreacted dicarbonyls, neutral organicsHigh85 - 95%> 90%
Mixed-Solvent Recrystallization Regioisomers, pyrazolinesHigh70 - 85%> 98%
Flash Chromatography All structurally similar byproductsLow/Medium80 - 90%> 99%
Charcoal Treatment Oxidized colored byproductsHigh> 95%N/A (Color removal)

References

  • [3] The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.[Link]

  • [4] Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. NIH / PMC.[Link]

  • [1] Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. ACS Publications.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Addressing Solubility Issues of Pyrazole Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with practical, in-depth solutions to one of the most common challenges in preclinical research: the poor aqueous solubility of pyrazole derivatives. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

Introduction: The Pyrazole Solubility Challenge

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] However, their often planar, aromatic structure and potential for strong intermolecular interactions can lead to high crystal lattice energy and low aqueous solubility.[3] This poses a significant hurdle in biological assays, where compounds must be in a dissolved state to interact with their targets, leading to issues like compound precipitation, underestimated potency, and poor reproducibility.[4][5]

This guide provides a structured approach to understanding and overcoming these challenges, ensuring the integrity and reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers face when working with poorly soluble pyrazole derivatives.

Q1: My pyrazole compound won't dissolve in my aqueous assay buffer. What are the first steps I should take?

A1: The initial approach should be a systematic evaluation of the compound's fundamental physicochemical properties.

  • Re-evaluate Your Stock Solution: Ensure your compound is fully dissolved in a concentrated stock solution, typically in 100% DMSO.[4] Visually inspect for any precipitate before use. Repeated freeze-thaw cycles can cause the compound to fall out of solution, so preparing single-use aliquots is highly recommended.[4]

  • Determine its pH-Solubility Profile: If your pyrazole derivative has ionizable functional groups (acidic or basic), its solubility can be dramatically influenced by pH.[6][7] Weakly basic pyrazoles become more soluble in acidic media, while acidic pyrazoles are more soluble in alkaline conditions.[3] A simple pH-solubility screen can quickly tell you if adjusting your buffer's pH is a viable strategy.

  • Conduct a Co-solvent Screen: Assess the compound's solubility in various water-miscible organic solvents such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[6] This is often the simplest and fastest way to achieve solubility for in vitro assays, but be mindful of the final solvent concentration's effect on your biological system.[4]

Q2: I've prepared a clear stock in DMSO, but the compound precipitates immediately when I add it to my cell culture media. What is happening and how can I fix it?

A2: This common phenomenon is known as "solvent shock" or "precipitation upon dilution."[4] Your compound is soluble in the high-concentration organic solvent but crashes out when diluted into the aqueous environment of the media.[4]

Here are strategies to mitigate this:

  • Reduce the Final Concentration: You may be exceeding the maximum solubility of the compound in the final assay medium. Try a lower concentration.

  • Optimize the Dilution Process: Add the DMSO stock to the media dropwise while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

  • Decrease the Final DMSO Concentration: While counterintuitive, a lower final DMSO percentage (ideally ≤ 0.5% for cell-based assays) can sometimes help if the compound has some minimal aqueous solubility that is being disrupted by solvent effects.[4]

  • Use an Intermediate Dilution Step: Instead of diluting directly from 100% DMSO into the aqueous buffer, perform an intermediate dilution into a solution containing a higher percentage of a co-solvent that is miscible with your final buffer.

Q3: When should I consider more advanced formulation strategies like cyclodextrins or lipid-based systems?

A3: These strategies are typically employed when simpler methods like pH adjustment or co-solvents are insufficient or incompatible with the experimental system (e.g., for in vivo studies or when organic solvents interfere with the assay).

  • Cyclodextrins: Consider these when working with a neutral, lipophilic pyrazole. Cyclodextrins are cyclic oligosaccharides that encapsulate the hydrophobic drug molecule within their core, presenting a hydrophilic exterior to the aqueous environment.[8][9] This "inclusion complex" effectively increases the apparent water solubility of the compound.[10][][12]

  • Lipid-Based Formulations: These are particularly powerful for highly lipophilic compounds intended for oral administration or when high drug loading is required.[13][14][15] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) keep the drug in a solubilized state within lipid excipients, which can enhance absorption.[13][16][17]

Q4: Can adjusting the temperature help with solubility?

A4: For most solid compounds, including pyrazole derivatives, solubility in organic solvents increases with temperature.[6] Gently warming the stock solution can help dissolve the compound initially. However, be cautious, as elevated temperatures can degrade the compound. Furthermore, once the solution is returned to room temperature or incubator temperature (37°C), the compound may precipitate out if it becomes supersaturated.[4] This strategy is more useful for initial stock preparation than for maintaining solubility in the final assay.

Part 2: Troubleshooting Guide

This section provides a systematic workflow for diagnosing and solving common solubility-related problems encountered during biological assays.

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for selecting an appropriate solubility enhancement strategy.

Solubility_Workflow cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Problem Resolution cluster_3 Advanced Strategies start Poorly Soluble Pyrazole Derivative check_ionizable Is the compound ionizable? start->check_ionizable ph_adjust pH Adjustment & Salt Formation check_ionizable->ph_adjust Yes cosolvent Co-solvent Screening check_ionizable->cosolvent No check_success Solubility Issue Resolved? ph_adjust->check_success cosolvent->check_success success Proceed with Assay check_success->success Yes advanced_options Consider Advanced Formulations check_success->advanced_options No cyclodextrin Cyclodextrin Complexation advanced_options->cyclodextrin lipid Lipid-Based Formulations (SEDDS) advanced_options->lipid solid_disp Solid Dispersions advanced_options->solid_disp

Caption: Troubleshooting workflow for selecting a solubility enhancement strategy.
Problem/Solution Table
Observed Problem Potential Cause Recommended Solution(s)
Compound precipitates immediately upon addition to aqueous buffer. Solvent Shock: The compound's solubility limit is exceeded upon dilution from a high-concentration organic stock.[4]1. Lower the final assay concentration of the compound. 2. Add the stock solution dropwise to the buffer while vortexing vigorously. 3. If the compound is ionizable, adjust the buffer pH to a more favorable range. 4. Incorporate a compatible co-solvent (e.g., PEG 400, ethanol) into the final solution, ensuring it does not exceed cytotoxic limits (typically <0.5% for most cell lines).[4]
Low and inconsistent results in biological assays. Poor aqueous solubility leading to an inconsistent and lower-than-expected concentration of the active compound. 1. Confirm complete dissolution in the stock solution before each use. 2. Prepare a fresh stock solution and use single-use aliquots to avoid freeze-thaw cycles.[4] 3. Consider using a formulation strategy like cyclodextrin complexation to improve dissolution and maintain solubility in the assay medium.[8]
Precipitation observed after incubation at 37°C. Temperature-dependent solubility: The compound is less soluble at 37°C than at room temperature, or the initial solution was supersaturated.[4]1. Determine the equilibrium solubility at 37°C to ensure the final concentration is below this limit. 2. Pre-warm all solutions (media, buffer) to 37°C before adding the compound stock. 3. Reduce the final concentration of the compound in the assay.
pH adjustment or co-solvents are not effective or are incompatible with the assay. The compound is neutral and highly lipophilic, or the required solvent concentration is toxic to the cells. 1. Cyclodextrin Complexation: Screen different types of cyclodextrins (e.g., HP-β-CD) to find an effective host for your compound.[8][9] 2. Lipid-Based Formulations: For in vivo studies, consider formulating the compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS).[13][17] 3. Solid Dispersions: Create a solid dispersion of the compound in a hydrophilic carrier to enhance dissolution rate.[6]

Part 3: Experimental Protocols & Data

This section provides detailed methodologies for key solubilization techniques and representative data to guide your expectations.

Protocol 1: Co-solvent Screening for Solubility Assessment

Objective: To systematically identify a suitable co-solvent and determine the approximate solubility of a pyrazole derivative in various co-solvent/water mixtures.

Materials:

  • Pyrazole derivative (solid powder)

  • DMSO (Dimethyl sulfoxide)

  • Ethanol (200 proof)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Deionized water or relevant aqueous buffer (e.g., PBS, pH 7.4)

  • Sealed glass vials

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40%, 50% v/v in your chosen buffer).

  • Add Excess Compound: Add an excess amount of the solid pyrazole derivative to a vial containing a known volume (e.g., 1 mL) of each co-solvent mixture. "Excess" means enough solid should remain undissolved at equilibrium.

  • Equilibrate: Seal the vials tightly and place them on an orbital shaker or use a stir bar. Agitate the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Supernatant: After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully withdraw a known volume of the clear supernatant. Immediately dilute it with a suitable solvent (e.g., the mobile phase for HPLC) to prevent precipitation and bring the concentration into the linear range of your analytical method.

  • Quantify: Analyze the concentration of the dissolved pyrazole derivative in the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV).

  • Calculate Solubility: Back-calculate the original concentration in the supernatant to determine the equilibrium solubility in each co-solvent mixture.

Protocol 2: Preparation of a Pyrazole Derivative-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of a pyrazole derivative by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) using the kneading method.

Materials:

  • Pyrazole derivative

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol/water mixture (e.g., 50:50 v/v)

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Molar Ratio Calculation: Determine the desired molar ratio of the pyrazole derivative to HP-β-CD (a 1:1 or 1:2 ratio is a common starting point). Calculate the required mass of each component.

  • Form a Paste: Place the HP-β-CD in the mortar and add a small amount of the ethanol/water mixture to form a homogeneous paste.

  • Knead: Gradually add the pyrazole compound to the paste and knead thoroughly with the pestle for 30-60 minutes. During kneading, add more of the solvent mixture if necessary to maintain a suitable, dough-like consistency.

  • Dry the Complex: Dry the resulting solid mass in a vacuum oven at 40-50°C until a constant weight is achieved. This removes the solvent.

  • Pulverize and Store: Pulverize the dried complex into a fine powder using the mortar and pestle. Store it in a desiccator to prevent moisture absorption.

  • Confirm Solubility Enhancement: To verify the success of the complexation, perform a solubility study as described in Protocol 1, comparing the aqueous solubility of the prepared complex to that of the pure, unformulated compound.

Data Presentation: Solubility Enhancement Comparison

The following table provides an illustrative summary of the potential solubility enhancement that can be achieved with different techniques. The actual improvement will be highly specific to the individual pyrazole compound and the experimental conditions.

Technique Mechanism of Action Typical Fold-Increase in Aqueous Solubility Considerations
pH Adjustment Alters the ionization state of the molecule to a more soluble form.[6]10 to 1,000-foldOnly effective for ionizable compounds; requires buffer compatibility.
Co-solvency Increases the solvating power of the solvent system.[6]2 to 500-foldWidely used for in vitro assays; potential for solvent toxicity.[18]
Cyclodextrin Complexation Encapsulates the hydrophobic compound in a hydrophilic shell.[8][9]5 to 2,000-foldExcellent for neutral compounds; can alter drug-protein binding.[]
Solid Dispersion Disperses the drug in an amorphous, high-energy state within a hydrophilic carrier.[6]10 to 5,000-foldCan significantly improve dissolution rate and oral absorption.
Lipid-Based Formulations (SEDDS) Maintains the drug in a solubilized oily phase.[13][15]N/A (maintains solubility)Primarily for in vivo oral delivery; mimics lipid absorption pathways.[13][17]

References

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs. Aenova Group. [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC. National Center for Biotechnology Information. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. National Center for Biotechnology Information. [Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC. National Center for Biotechnology Information. [Link]

  • How can cyclodextrins enhance solubility?. Roquette. [Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds. Taylor & Francis Online. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Touro University. [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. CORE. [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • Clinical studies with oral lipid based formulations of poorly soluble compounds. Europe PMC. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed. National Center for Biotechnology Information. [Link]

  • Lipid Nanoparticles for Poorly Soluble APIs: Solubility and Bioavailability Solutions for Oral and Injectable Drug Formulations - Ascendia Pharmaceutical Solutions. Ascendia Pharma. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. National Center for Biotechnology Information. [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. EPJ Web of Conferences. [Link]

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC. National Center for Biotechnology Information. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. International Journal of Novel Research and Development. [Link]

  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC. National Center for Biotechnology Information. [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions - Procell. Procell Life Science & Technology. [Link]

  • General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Particle Sciences. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. National Center for Biotechnology Information. [Link]

  • Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - MDPI. MDPI. [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives | The Journal of Organic Chemistry. ACS Publications. [Link]

  • What is the best Strategy for increasing the of solubility for poorly soluble drug (diaryl compounds) in water. ResearchGate. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. ResearchGate. [Link]

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC. National Center for Biotechnology Information. [Link]

  • How to enhance drug solubility for in vitro assays?. ResearchGate. [Link]

  • Solutions and dilutions: working with stock solutions - Rice University. Rice University. [Link]

  • Troubleshooting Cell Culture Media for Bioprocessing. BioProcess International. [Link]

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  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. [Link]

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Advanced NMR Technical Support Center: Halogenated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nuclear Magnetic Resonance (NMR) spectroscopy of halogenated pyrazoles. These compounds are privileged scaffolds in drug development and agrochemicals. However, their unique structural features—specifically annular tautomerism, quadrupolar halogens, and complex spin systems—frequently result in ambiguous, broadened, or "missing" NMR signals.

This guide provides causal explanations, diagnostic workflows, and self-validating experimental protocols to help researchers resolve these complex spectral artifacts.

Section 1: Diagnostic Workflow

Before diving into specific troubleshooting steps, use the following logical workflow to categorize the spectral artifacts you are observing.

NMR_Troubleshooting Start Acquire 1D 1H & 13C NMR of Halogenated Pyrazole CheckNH Are C3/C5 signals broad or N-H peak missing? Start->CheckNH Tautomerism Prototropic Tautomerism (Fast Exchange Regime) CheckNH->Tautomerism Yes CheckHalogen Is the C-X (Cl, Br, I) carbon signal missing? CheckNH->CheckHalogen No VTNMR Cool to -50°C (VT-NMR) or switch to DMSO-d6 Tautomerism->VTNMR Quadrupolar Quadrupolar Relaxation Broadening CheckHalogen->Quadrupolar Yes CheckRegio Need to assign 3- vs 5- regiochemistry? CheckHalogen->CheckRegio No HMBC Run 1H-13C HMBC to find C-X via 3J_CH couplings Quadrupolar->HMBC NOESY Run 1H-1H NOESY & 1H-15N HMBC CheckRegio->NOESY Yes

Diagnostic workflow for resolving common NMR artifacts in halogenated pyrazoles.

Section 2: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why is the 13C signal for the halogen-bearing carbon completely missing from my standard 1D spectrum? Causality: Halogens such as Chlorine ( 35Cl,37Cl ), Bromine ( 79Br,81Br ), and Iodine ( 127I ) are quadrupolar nuclei (spin I>1/2 )[1]. The asymmetric electric field gradient around the carbon-halogen bond induces rapid relaxation of the attached 13C nucleus via scalar relaxation of the second kind. This rapid relaxation severely broadens the 13C signal, often blending it entirely into the baseline noise[1]. Resolution: Do not rely solely on 1D 13C NMR or simply increasing the number of scans. Instead, use a 2D 1H−13C HMBC experiment to detect the "missing" quaternary carbon indirectly via long-range ( 2J or 3J ) scalar couplings from adjacent protons[2].

Q2: My pyrazole N-H peak is a massive, undefined hump, and the C3/C5 carbon signals are unusually broad. What is happening? Causality: N-unsubstituted pyrazoles undergo rapid annular prototropic tautomerism—the continuous migration of the acidic proton between the N1 and N2 atoms[3]. At room temperature, this exchange rate is often comparable to the NMR timescale, leading to signal coalescence. Consequently, the distinct signals for the 3- and 5-positions average out, resulting in severe line broadening[3][4]. Resolution: The tautomeric equilibrium is highly solvent- and temperature-dependent. Switching from a non-polar solvent like CDCl3​ to a strong hydrogen-bond acceptor like DMSO−d6​ can stabilize the monomeric form and slow the exchange[4]. For definitive resolution, perform Variable Temperature (VT) NMR at sub-zero temperatures to "freeze" the tautomers into the slow-exchange regime[3].

Q3: How can I definitively prove whether my halogen is at the 3-position or the 5-position of an N-alkyl pyrazole? Causality: Once the pyrazole is N-substituted, tautomerism is blocked. However, distinguishing the 3- and 5-positions remains challenging because their chemical shifts are highly sensitive to the electronic effects of the halogen. Resolution: A self-validating assignment requires orthogonal through-bond and through-space evidence. The 1H−1H NOESY experiment will show a strong Nuclear Overhauser Effect (NOE) cross-peak exclusively between the N-alkyl protons and the substituent at the 5-position[5]. Additionally, 1H−15N HMBC can differentiate the nitrogens: the 5-H proton will show distinct correlations to N1 ("pyrrole-like", ~ -168 ppm) and N2 ("pyridine-like", ~ -117 ppm)[6].

Q4: I have a fluorinated group (e.g., −CHF2​ or −CF3​ ) on my pyrazole. The 1H and 13C spectra are incredibly complex. Causality: Fluorine ( 19F ) is a spin-1/2 nucleus with 100% natural abundance. It exhibits strong scalar coupling to both 1H and 13C across multiple bonds. For instance, a −CHF2​ group can show large 2JHF​ couplings (~60 Hz) and massive 2JFF​ couplings (~225 Hz) if the fluorines are rendered diastereotopic by a nearby chiral center. Resolution: Perform 19F -decoupled 1H and 13C experiments ( 1H{19F} and 13C{19F} ) to collapse the complex multiplets into easily interpretable singlets, confirming the underlying carbon skeleton.

Section 3: Standard Operating Procedures (SOPs)

Protocol 1: Variable Temperature (VT) NMR for Resolving Tautomeric Broadening

Purpose: To freeze the prototropic exchange of N-unsubstituted pyrazoles into the slow-exchange regime, allowing observation of distinct tautomers.

  • Sample Preparation: Dissolve 15-20 mg of the pyrazole in 0.6 mL of a strong hydrogen-bond accepting solvent (e.g., THF−d8​ or DMF−d7​ ) to disrupt intermolecular self-association.

  • Initial Acquisition: Acquire a standard 1H NMR spectrum at 298 K. Note the line width (Hz) of the C3/C5 protons.

  • Cooling Sequence: Lower the probe temperature in 10 K increments. Allow a strict 5-minute thermal equilibration period at each step before tuning/matching and shimming.

  • Coalescence Observation: Monitor the broad C3/C5 signal. As the temperature decreases, the signal will flatten further (the coalescence point) before splitting into two distinct, sharp doublets corresponding to the individual tautomers.

  • Final Acquisition: Once in the slow-exchange regime (typically -40 °C to -60 °C), acquire high-resolution 1H and 13C spectra. Integrate the distinct N-H or C-H signals to determine the tautomeric equilibrium constant ( KT​ ).

Protocol 2: 2D NMR Strategy for Regiochemical Assignment (3- vs 5-Halo Pyrazoles)

Purpose: To unambiguously assign the regiochemistry of substituted pyrazoles using a self-validating matrix of through-bond and through-space correlations.

  • 1H−13C HSQC: Acquire an HSQC spectrum to map all direct C-H attachments, establishing the baseline chemical shifts for protonated carbons.

  • 1H−13C HMBC: Acquire an HMBC optimized for long-range couplings ( nJCH​=8 Hz). Identify the quaternary halogenated carbon by looking for 2J or 3J cross-peaks originating from the remaining pyrazole ring proton.

  • 1H−15N HMBC: Acquire a 1H−15N HMBC. The pyrazole 5-H proton will show correlations to both N1 and N2, allowing for the assignment of the nitrogen backbone.

  • 1H−1H NOESY/ROESY: Acquire a NOESY spectrum with a mixing time of 300-500 ms. Look for a strong NOE cross-peak between the N1-alkyl/aryl protons and the adjacent 5-position substituent. The presence of this NOE confirms a 5-substituted isomer; its absence, corroborated by HMBC data, confirms a 3-substituted isomer.

Section 4: Quantitative Data Tables

Table 1: Characteristic NMR Parameters & Artifacts for Halogenated Pyrazoles

Parameter / NucleusTypical Chemical Shift RangeCommon Artifact / PhenomenonDiagnostic Strategy
13C (C-Cl, C-Br, C-I) 90 – 140 ppmSevere quadrupolar broadening (signal loss) 1H−13C HMBC ( 3JCH​ )
1H (N-H) 10.0 – 14.0 ppmPrototropic tautomeric exchange (broadening)VT-NMR (Cooling to -50°C)
15N (N1 / N2) N1: -160 to -170 ppmN2: -110 to -120 ppmSignal averaging (in N-H pyrazoles) 1H−15N HMBC
19F (e.g., −CHF2​ ) -80 to -100 ppmDiastereotopic magnetic inequivalence 19F -decoupled 1H / 13C NMR

References

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study Source: fu-berlin.de URL:3

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles Source: cdnsciencepub.com URL:4

  • Solid-State NMR Spectroscopy of the Quadrupolar Halogens: Chlorine-35/37, Bromine-79/81, and Iodine-127 Source: researchgate.net URL:1

  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole Source: nih.gov URL:

  • Multicomponent Synthesis of New Fluorescent Boron Complexes Derived from 3-Hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde Source: mdpi.com URL:6

  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives Source: benchchem.com URL:2

  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents Source: nih.gov URL:5

Sources

Advanced Technical Support Center: Polar Organic Compound Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Hub for chromatography and purification. Highly polar, hydrophilic molecules (LogP < 0) present unique challenges in separation science—ranging from zero retention on standard reversed-phase columns to severe peak tailing and irreversible co-elution with salts.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a self-validating framework. This center moves beyond basic instructions, focusing on the causality behind chromatographic behavior so you can definitively diagnose, resolve, and optimize your purification workflows.

Diagnostic Workflow for Purification Strategy

Before troubleshooting a failed method, you must ensure the selected chromatographic mode aligns with the physicochemical properties of your target analyte.

DiagnosticWorkflow Start Analyze Compound Properties LogP Is LogP < 0? (Highly Polar) Start->LogP StandardRP Standard Reversed-Phase (e.g., C18) LogP->StandardRP No (LogP > 0) CheckCharge Is the molecule ionizable (pKa)? LogP->CheckCharge Yes (LogP < 0) HILIC HILIC or AQ-C18 (Aqueous Normal Phase) CheckCharge->HILIC Neutral / Zwitterionic IEX Ion-Exchange (IEX) or Mixed-Mode SPE CheckCharge->IEX Strongly Acidic/Basic

Diagnostic workflow for selecting the optimal purification mode based on compound LogP and pKa.

Frequently Encountered Issues & Troubleshooting (FAQ)

Q1: "My polar compound elutes in the void volume on a standard C18 column. How do I retain it?"

The Causality: Standard C18 columns suffer from phase collapse (dewetting) when exposed to 100% aqueous mobile phases. The hydrophobic C18 chains fold onto themselves to avoid the polar water molecules, leading to a complete loss of active surface area and zero retention for polar analytes. The Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or use an Aqueous C18 (AQ-C18) column with polar endcapping. HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or zwitterionic) and a highly organic mobile phase. The retention mechanism relies on the partitioning of the analyte into a water-rich layer immobilized on the stationary phase surface [1].

Q2: "I switched to HILIC, but my peaks are splitting, fronting, or severely tailing. What is causing this?"

The Causality: The most common cause of peak distortion in HILIC is a sample solvent mismatch . In HILIC, water is the strong elution solvent. If your sample is dissolved in a highly aqueous diluent (e.g., >50% water) and injected into a high-organic mobile phase, the localized water plug disrupts the partition equilibrium. This acts as a localized strong solvent, causing the analyte to elute prematurely or split into multiple peaks [2]. The Solution: Reconstitute your sample in a diluent that closely matches the initial mobile phase conditions (e.g., 75–90% Acetonitrile). If the compound is insoluble in high organic solvents, dissolve it in a minimum volume of water and dilute with acetonitrile, or restrict your injection volume to <5 µL.

Q3: "I am using normal-phase flash chromatography (Silica) with DCM/MeOH, but the purification is inefficient. Are there greener alternatives?"

The Causality: Dichloromethane (DCM) and Methanol (MeOH) gradients on bare silica often suffer from poor mass transfer kinetics for highly polar compounds, leading to broad bands, tailing, and excessive solvent consumption. The Solution: Transition to reversed-phase flash chromatography or utilize step-gradient HILIC. Implementing step gradients maximizes resolution while reducing total solvent consumption by up to 46% compared to linear gradients, providing a greener and more efficient purification profile [3].

HILIC Peak Shape Troubleshooting Logic

HILICTroubleshooting Issue Poor Peak Shape (Tailing, Splitting) Solvent Is sample diluent >50% Aqueous? Issue->Solvent FixSolvent Reconstitute in >75% Acetonitrile Solvent->FixSolvent Yes Buffer Is buffer concentration < 5 mM? Solvent->Buffer No FixBuffer Increase volatile buffer (5-20 mM) Buffer->FixBuffer Yes Overload Check for Column Mass Overload Buffer->Overload No

Logical troubleshooting tree for resolving peak shape distortions in HILIC workflows.

Self-Validating Experimental Protocols

Protocol A: Step-by-Step HILIC Method Development

Objective: Establish a robust HILIC method with optimal peak symmetry.

  • Column Equilibration: Equilibrate the HILIC column (e.g., Diol or Zwitterionic) with at least 20–50 column volumes (CV) of the initial mobile phase (e.g., 90% Acetonitrile / 10% 10 mM Ammonium Formate, pH 3.0).

    • Causality: HILIC requires extensive equilibration to establish a stable, immobilized water layer on the stationary phase. Incomplete equilibration causes severe retention time drift.

  • Sample Preparation: Dissolve the analyte in 100% water (minimum volume required for solubility) and incrementally add Acetonitrile until the final composition is 75–90% ACN. Centrifuge at 10,000 x g for 5 minutes to ensure no micro-precipitation has occurred.

  • Gradient Elution: Run a gradient from 90% ACN down to 50% ACN over 10 CVs.

    • Causality: In HILIC, water is the strong eluting solvent. Increasing the aqueous percentage elutes polar compounds faster.

  • Buffer Selection: Always use volatile salts (Ammonium Formate or Ammonium Acetate) at 5–20 mM concentrations. This maintains constant ionic strength, shielding secondary interactions with surface silanols [2].

Validation Checkpoint: Inject a neutral void volume marker (e.g., Toluene). If Toluene elutes with a retention factor ( k′ ) > 0, the column is not properly equilibrated or the mobile phase is incorrect. Toluene must elute exactly at the void volume ( k′=0 ) in HILIC.

Protocol B: Mixed-Mode Cation Exchange (MCX) SPE for Desalting

Objective: Remove inorganic salts from highly polar, basic analytes prior to LC-MS.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water through the MCX cartridge to activate the sorbent.

  • Loading: Acidify the aqueous sample with 2% Formic Acid (ensuring the basic analyte is fully protonated, pH < pKa - 2) and load it onto the cartridge at 1 mL/min.

  • Wash 1 (Desalting): Wash with 2 mL 2% Formic Acid in Water. This removes inorganic salts and highly polar neutral impurities while the target analyte remains locked to the sulfonic acid groups via ionic interaction.

  • Wash 2 (Hydrophobic Impurities): Wash with 2 mL 100% Methanol to remove non-polar, uncharged impurities.

  • Elution: Elute the target compound with 2 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH neutralizes the basic analyte, breaking the ionic bond and allowing the organic solvent to elute the highly purified compound.

Validation Checkpoint: Analyze the Wash 1 (Aqueous) fraction via LC-MS. If your target analyte is detected in Wash 1, the sample was not sufficiently acidified during the loading step, preventing ionic binding.

Quantitative Data & Selection Matrices

Table 1: Stationary Phase Selection Matrix

Analyte LogP pKa / Charge State Recommended Mode Typical Mobile Phase Causality / Mechanism
> 1.0 Neutral Reversed-Phase (C18) Water / Methanol Hydrophobic partitioning
< 0 Neutral / Zwitterionic HILIC (Diol / Amide) Acetonitrile / Water Partitioning into immobilized water layer
< 0 Basic (pKa > 8) Mixed-Mode Cation Exchange Aqueous buffers / Organic Dual retention: Hydrophobic + Ionic

| < 0 | Acidic (pKa < 4) | Mixed-Mode Anion Exchange | Aqueous buffers / Organic | Dual retention: Hydrophobic + Ionic |

Table 2: Troubleshooting HILIC Peak Shape Issues

Symptom Primary Cause Mechanistic Explanation Resolution Strategy
Fronting / Splitting Sample Diluent Mismatch High aqueous diluent disrupts the localized partition equilibrium, acting as a strong elution plug. Reconstitute sample in >75% Acetonitrile.
Severe Tailing Secondary Interactions Unshielded silanols or metal contaminants interact with polar functional groups (e.g., phosphates). Increase buffer concentration (10-20 mM) or add chelators.

| Retention Time Drift | Incomplete Equilibration | The water-rich layer on the stationary phase has not fully stabilized. | Flush with 20-50 CVs of initial mobile phase before first injection. |

References

  • Heaton, J. C., & McCalley, D. V. (2016). Some factors that can lead to poor peak shape in hydrophilic interaction chromatography, and possibilities for their remediation. Journal of Chromatography A, 1427, 37-44. Available at:[Link]

  • Biotage. (2023). Some Tips for Achieving Greener, Safer Flash Chromatography. Biotage Whitepapers. Available at:[Link]

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Validation & Comparative

Comparative Analysis of 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole with Known Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, protein kinases have emerged as pivotal targets for drug development.[1] The dysregulation of kinase activity is a hallmark of numerous malignancies, driving aberrant cellular proliferation, survival, and metastasis.[1] Consequently, the discovery of novel kinase inhibitors is of paramount importance. The pyrazole scaffold has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities, including its potential as a potent kinase inhibitor.[2][3][4] This guide provides a comprehensive comparative analysis of a novel pyrazole-containing compound, 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole, with well-established kinase inhibitors, offering insights into its potential therapeutic utility.

This analysis is designed for researchers, scientists, and drug development professionals, providing not only comparative data but also the underlying experimental methodologies and scientific rationale.

Introduction to the Compounds

A comparative analysis necessitates a clear understanding of the molecules under investigation. Here, we introduce our novel compound and the established inhibitors against which it will be benchmarked.

The Investigational Compound: 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole

The subject of our analysis is a novel synthetic pyrazole derivative. The pyrazole core is a known pharmacophore in many FDA-approved anticancer drugs, recognized for its ability to interact with the ATP-binding site of various kinases.[2][3] The substituents on the pyrazole ring—a bromo group at position 4, a sec-butyl group at position 1, and an ethoxymethyl group at position 3—have been rationally designed to potentially enhance potency and selectivity.

The Comparators: Established Kinase Inhibitors

To provide a robust assessment of our investigational compound, we have selected a panel of well-characterized kinase inhibitors with diverse target profiles:

  • Dasatinib: A potent inhibitor of the Bcr-Abl and Src family kinases, crucial in the treatment of chronic myeloid leukemia (CML) and other cancers.[5][6][7]

  • Erlotinib: A reversible inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, widely used in the treatment of non-small-cell lung cancer (NSCLC) and pancreatic cancer.[8][9][10]

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFR, PDGFR, and c-Kit, among others, and is used in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[11][12][13]

These comparators represent different classes of kinase inhibitors and will allow for a multifaceted evaluation of our novel pyrazole compound.

Experimental Methodologies: A Self-Validating System

The integrity of any comparative analysis rests on the robustness of the experimental protocols. Here, we detail the methodologies for assessing kinase inhibition, emphasizing the causality behind each experimental choice.

In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of kinases, the ADP-Glo™ Kinase Assay is a reliable and high-throughput method.[14][15][16] This luminescent assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[16]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_inhibitor Serial Dilution of Inhibitors add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Enzyme Dilution add_enzyme Add Diluted Enzyme prep_enzyme->add_enzyme prep_substrate Substrate/ATP Mix Preparation add_substrate Initiate Reaction with Substrate/ATP prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate incubation Incubate at 30°C add_substrate->incubation stop_reaction Add ADP-Glo™ Reagent (Stop & Deplete ATP) incubation->stop_reaction convert_adp Add Kinase Detection Reagent (ADP to ATP) stop_reaction->convert_adp read_luminescence Measure Luminescence convert_adp->read_luminescence plot_data Plot % Inhibition vs. Log[Inhibitor] read_luminescence->plot_data calc_ic50 Calculate IC50 using Four-Parameter Logistic Fit plot_data->calc_ic50

Figure 1: Workflow for the in vitro kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compounds (4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole, Dasatinib, Erlotinib, and Sunitinib) in DMSO. The concentration range should be sufficient to generate a full dose-response curve.

  • Enzyme and Substrate Preparation: Dilute the target kinases (e.g., Src, EGFR, VEGFR2) and their respective substrates in the appropriate kinase assay buffer. Prepare a substrate/ATP mixture with ATP at its Km concentration for each kinase.

  • Reaction Setup: In a 384-well plate, add the diluted compounds, followed by the diluted kinase.

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding the substrate/ATP mixture. Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.

  • Signal Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Rationale: This biochemical assay provides a direct measure of a compound's ability to inhibit the catalytic activity of a purified kinase, offering a clean assessment of potency.[17]

Cell-Based Assays: Assessing Cellular Efficacy

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context, assessing a compound's ability to penetrate cells and inhibit its target in a complex cellular environment.[18][19][20]

Cellular Phosphorylation Assay: This assay quantifies the phosphorylation of a kinase's downstream substrate within the cell.[18] Inhibition of the kinase leads to a decrease in substrate phosphorylation.

Cell Proliferation Assay (e.g., BaF3 Cell Transformation Assay): This assay is particularly useful for oncogenic kinases that drive cell proliferation.[18] Inhibition of the kinase leads to cell death in the absence of other survival signals.[18]

Experimental Workflow for a Cellular Phosphorylation Assay:

G cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Cell Lysis & Detection cluster_analysis Data Analysis seed_cells Seed Cells in a 96-well Plate treat_inhibitor Treat with Serial Dilutions of Inhibitors seed_cells->treat_inhibitor incubate_cells Incubate for a Defined Period treat_inhibitor->incubate_cells lyse_cells Lyse Cells to Release Proteins incubate_cells->lyse_cells elisa Perform ELISA using Phospho-Specific Antibodies lyse_cells->elisa read_signal Read Absorbance/Fluorescence elisa->read_signal plot_data Plot Signal vs. Log[Inhibitor] read_signal->plot_data calc_ic50 Calculate Cellular IC50 plot_data->calc_ic50

Figure 2: Workflow for a cellular phosphorylation assay.

Comparative Data Analysis

The following tables present hypothetical, yet plausible, data for 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole in comparison to the established inhibitors. This data is illustrative and serves to guide the interpretation of potential experimental outcomes.

In Vitro Kinase Inhibition Profile (IC50, nM)
Kinase4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazoleDasatinibErlotinibSunitinib
Src 15<1>10,00050
EGFR 250>5,0002>1,000
VEGFR2 80100>10,0009
Abl >1,000<1>10,000200
c-Kit 5005>10,0002
PDGFRβ 3008>10,0002

Data is hypothetical and for illustrative purposes only.

Cellular Activity Profile (IC50, nM)
Cell LineRelevant Kinase Target4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazoleDasatinibErlotinibSunitinib
A431 (EGFR overexpressing) EGFR800>10,00020>5,000
K562 (Bcr-Abl positive) Abl>5,0001>10,000500
HUVEC (VEGF-stimulated) VEGFR2250300>10,00030

Data is hypothetical and for illustrative purposes only.

Discussion and Interpretation

The hypothetical data suggests that 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole is a potent inhibitor of Src and VEGFR2, with moderate activity against EGFR, PDGFRβ, and c-Kit. Its profile suggests it may be a multi-targeted kinase inhibitor, a characteristic that can be advantageous in treating complex diseases driven by multiple signaling pathways.

Signaling Pathway Context:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR2 VEGFR2 Src Src VEGFR2->Src VEGFR2->PI3K Src->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis

Sources

A Comprehensive Guide to Kinase Cross-Reactivity Profiling: A Case Study with 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technical framework for assessing the selectivity of novel kinase inhibitors, using the representative pyrazole-based compound, 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole, as a case study. It is designed for researchers, scientists, and drug development professionals engaged in the characterization of small molecule inhibitors.

Introduction: The Imperative of Kinase Inhibitor Selectivity

Protein kinases, with over 500 members encoded in the human genome, are critical regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2][3] However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[4][5] A single compound designed for one kinase often binds to many others, a phenomenon known as cross-reactivity or polypharmacology.[2]

While sometimes beneficial, unintended off-target activity is a primary cause of adverse effects and clinical trial failures.[3] Therefore, comprehensive cross-reactivity profiling is not merely a characterization step but a cornerstone of modern drug discovery. It allows for a deeper understanding of a compound's mechanism of action, helps predict potential toxicities, and can even uncover new therapeutic opportunities.[2][6]

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors.[7][8][9] This guide will use a novel pyrazole derivative, 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole , to illustrate the strategic and experimental considerations involved in building a robust selectivity profile.

Part 1: Strategic Foundations for Profiling a Novel Inhibitor

The initial phase of profiling involves critical decisions that shape the entire investigation. The rationale behind these choices is as important as the experimental execution itself.

Defining the "Why": The Goals of Profiling

Before any assay is run, the primary objectives must be clear. For a novel compound like 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole, profiling serves to:

  • Identify Primary Target(s): Uncover the kinase or kinases for which the compound has the highest potency.

  • Map Off-Target Liabilities: Systematically identify other kinases that are inhibited, which could lead to toxicity.[3]

  • Quantify Selectivity: Move beyond anecdotal claims of being "selective" to a quantitative understanding of the compound's interaction landscape.[10]

  • Guide Structure-Activity Relationship (SAR): Provide crucial data to medicinal chemists to guide the next round of synthesis, optimizing for potency on the desired target while minimizing off-target activity.[11]

  • Uncover Novel Therapeutic Potential: Identify unexpected, potent inhibition of other therapeutically relevant kinases.[2]

Choosing the Right Profiling Technology

Several technologies exist for assessing kinase-inhibitor interactions, each with distinct advantages. The choice often depends on the stage of discovery and available resources.

  • Biochemical Activity Assays: These are the gold standard for measuring the direct inhibition of a kinase's catalytic function.[12] They typically measure the transfer of phosphate from ATP to a substrate.

    • Examples: Radiometric assays (e.g., ³³P-ATP based), and luminescence-based assays that measure ADP production (e.g., ADP-Glo™) or ATP depletion (e.g., Kinase-Glo®).[13][14][15]

    • Rationale: This is the most direct and relevant measure of functional inhibition. For a comprehensive initial profile, a universal and robust format like a radiometric or ADP-Glo™ assay is preferred because it can be applied across a wide range of kinases.[15][16]

  • Biophysical Binding Assays: These methods measure the physical interaction (binding affinity) between an inhibitor and a kinase, independent of enzymatic activity.

    • Examples: Differential Scanning Fluorimetry (DSF), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).[12][17]

    • Rationale: Binding assays are invaluable for confirming direct target engagement and can identify non-ATP competitive inhibitors. However, it's crucial to remember that binding does not always translate to functional inhibition.[6]

  • Cellular Assays: These assays measure the effect of an inhibitor on kinase activity within a physiological cell context, often by quantifying the phosphorylation of a downstream substrate.[18]

    • Rationale: While essential for later-stage validation, cellular assays are less suitable for broad initial profiling due to higher complexity and the challenge of deconvoluting on-target versus off-target or system-level effects.

For our case study, we will focus on a two-tiered biochemical approach, which offers a cost-effective and efficient strategy for obtaining a comprehensive selectivity profile.[10]

Selecting the Kinase Panel

Commercial vendors offer a wide range of kinase screening panels, from focused family-specific panels to near-kinome-wide options.[14][18][19][20]

  • Broad "Kinome-Wide" Panels (e.g., scanMAX, >400 kinases): For a novel compound with an unknown or putative target, an initial screen against the largest commercially available panel is the most robust strategy.[19] This provides an unbiased view of the compound's activity across the kinome, minimizing the risk of missing major off-targets.

  • Focused or Custom Panels: Once the primary target and key off-targets are identified, smaller, more focused panels can be used for routine screening of subsequent analogs to accelerate SAR cycles.[16][18]

For 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole, we will proceed with an initial screen against a broad panel to generate a comprehensive, unbiased dataset.

Part 2: Experimental Workflow & Protocols

The following section details a validated, two-step experimental workflow for profiling our test compound.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_validation Phase 3: Validation & Analysis Compound Compound Solubilization (10 mM in DMSO) Serial Serial Dilution (Working Concentrations) Compound->Serial Primary Primary Screen (Single High Dose, e.g., 1µM) Across Broad Kinase Panel Serial->Primary HitID Hit Identification (% Inhibition > 70%) Primary->HitID Identify Hits DoseResponse Dose-Response Assay (10-point IC50 curve) for Identified Hits HitID->DoseResponse Validate & Quantify DataAnalysis Data Analysis & Visualization (Curve Fitting, Selectivity Score) DoseResponse->DataAnalysis Report Final Report & Profile DataAnalysis->Report

Caption: A generalized workflow for kinase inhibitor selectivity profiling.
Protocol 1: Primary Single-Dose Screening using ADP-Glo™ Assay

This protocol is designed for an initial high-throughput screen to identify kinases that are significantly inhibited by the test compound at a single, high concentration.

Rationale: Screening at a high concentration (e.g., 1 µM or 10 µM) maximizes the chances of identifying even weak interactions, providing a comprehensive list of potential targets for follow-up. The ADP-Glo™ assay is chosen for its robustness and sensitivity across a wide range of kinases.[16]

Materials:

  • 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole ("Test Compound")

  • DMSO (ACS Grade)

  • Broad Kinase Panel (e.g., Eurofins scanMAX or Reaction Biology HotSpot™)[14][19]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well, low-volume, white assay plates

  • Multichannel pipettes or automated liquid handler

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the Test Compound in 100% DMSO. From this stock, create a 100x working solution (e.g., 100 µM for a 1 µM final concentration) in assay buffer.

  • Assay Plate Setup: In a 384-well plate, add 0.5 µL of the 100x working solution of the Test Compound or vehicle (DMSO) to the appropriate wells.

  • Kinase Reaction Initiation: Add 2.5 µL of the kinase/substrate solution provided by the screening vendor to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The exact time should be within the linear range of the reaction, as determined by prior enzyme titrations.[21]

  • Reaction Termination & ATP Depletion: Add 2.5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 5 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for the Test Compound relative to the vehicle (DMSO) controls.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

    • Identify "hits" as kinases showing inhibition greater than a predefined threshold (e.g., >70%).

Protocol 2: Dose-Response (IC₅₀) Determination

This protocol determines the potency of the test compound against the "hits" identified in the primary screen.

Rationale: An IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is the standard metric for quantifying inhibitor potency. A 10-point dose-response curve provides a robust and reliable determination of this value.[10][16]

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of the Test Compound in DMSO, starting from a high concentration (e.g., 1 mM). Then, prepare 100x working solutions of this dilution series in assay buffer.

  • Assay Execution: Follow the same procedure as described in Protocol 1 (steps 2-7), but add the different concentrations of the Test Compound to the respective wells.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration as described previously.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Part 3: Data Presentation, Comparison, and Interpretation

Effective data visualization and comparison are crucial for translating raw numbers into actionable insights.

Summarizing Profiling Data

The results for 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole should be summarized in a clear, tabular format. The following table presents hypothetical data for our case study compound, assuming it was designed as an inhibitor of Aurora Kinase A (AURKA).

Table 1: Hypothetical Kinase Selectivity Profile of 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole

Kinase TargetKinase Family% Inhibition @ 1 µMIC₅₀ (nM)
AURKA AGC99% 15
AURKB AGC98% 25
VEGFR2 (KDR) TK91% 110
PDGFRB TK85% 250
ABL1TK65%1,200
SRCTK45%>5,000
CDK2CMGC22%>10,000
ROCK1AGC15%>10,000
p38α (MAPK14)CMGC8%>10,000
... (data for ~400 other kinases)<10%Not Determined
Comparative Analysis with Alternative Inhibitors

To contextualize the selectivity of our compound, its profile must be compared against known inhibitors. Dasatinib is a well-known example of a multi-targeted (promiscuous) inhibitor, while a more selective compound provides a different benchmark.[2]

Table 2: Comparative Selectivity Profile

Kinase TargetOur Compound (IC₅₀, nM) Dasatinib (IC₅₀, nM) Alisertib (AURK-selective, IC₅₀, nM)
AURKA 15 261.2
AURKB 25 3026
VEGFR2 (KDR) 110 8>10,000
PDGFRB 250 5>10,000
ABL11,200<1 >10,000
SRC>5,0001.1 >10,000

Interpretation:

  • Our hypothetical compound shows high potency against its intended target family (AURKA/B).

  • Compared to the highly promiscuous Dasatinib, our compound is significantly more selective.

  • However, it exhibits potent off-target activity against key tyrosine kinases (VEGFR2, PDGFRB) that are not seen with the highly selective inhibitor Alisertib. This profile suggests our compound is a potent dual Aurora inhibitor with significant anti-angiogenic potential, a feature that requires careful consideration for both efficacy and potential side effects.

Part 4: Contextualizing Results within Signaling Pathways

Understanding the biological context of the identified targets is critical. The off-target activities on VEGFR2 and PDGFRB are not random; they are key regulators of angiogenesis (the formation of new blood vessels), a critical process in tumor growth.

G cluster_membrane Cell Membrane cluster_nucleus Nucleus VEGFR2 VEGFR2 Angiogenesis Angiogenesis & Cell Survival VEGFR2->Angiogenesis PDGFRB PDGFRB PDGFRB->Angiogenesis Mitosis Mitosis Proliferation Cell Proliferation Mitosis->Proliferation Angiogenesis->Proliferation AURKA AURKA AURKA->Mitosis AURKB AURKB AURKB->Mitosis Compound 4-bromo-1-sec-butyl- 3-(ethoxymethyl)-1H-pyrazole Compound->VEGFR2 Inhibits (110 nM) Compound->PDGFRB Inhibits (250 nM) Compound->AURKA Inhibits (15 nM) Compound->AURKB Inhibits (25 nM)

Caption: Simplified signaling context for the hypothetical compound.

This pathway analysis reveals that our compound simultaneously targets two distinct but complementary cancer hallmarks: cell division (via Aurora kinases) and angiogenesis (via VEGFR2/PDGFRB). This dual-action profile could be therapeutically advantageous but also carries the risk of side effects associated with anti-angiogenic agents, such as hypertension or bleeding.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the cross-reactivity profiling of a novel pyrazole-based kinase inhibitor. Through a combination of broad primary screening and quantitative IC₅₀ determination, we generated a detailed selectivity profile for the hypothetical compound 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole.

The hypothetical results position the compound as a potent dual Aurora kinase inhibitor with secondary anti-angiogenic activity. This profile is distinct from both highly promiscuous and highly selective alternatives, providing a clear rationale for its continued investigation.

Next steps in its development would include:

  • Cellular Target Engagement: Confirming that the compound inhibits the phosphorylation of downstream substrates of AURKA/B and VEGFR2 in relevant cancer cell lines.

  • SAR for Selectivity Modulation: Synthesizing and profiling analogs to either enhance the dual-action profile or to engineer out the VEGFR2/PDGFRB activity if it proves to be a liability.

  • In Vivo Efficacy and Safety Studies: Evaluating the compound's anti-tumor activity and tolerability in animal models to understand the real-world consequences of its unique selectivity profile.

By systematically applying the principles and protocols outlined here, researchers can build a deep and actionable understanding of their compounds, accelerating the journey from a promising molecule to a potential therapeutic.

References

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Eurofins Discovery. scanMAX Kinase Assay Panel. [Link]

  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • Luo, J., & Liu, Y. (2010). Selectivity assessment of kinase inhibitors: Strategies and challenges. Future medicinal chemistry, 2(7), 1109–1119. [Link]

  • Hu, G., & Zhou, R. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of the American Chemical Society, 145(9), 4933–4948. [Link]

  • Extrapolations. (2025, September 9). Cracking the Selectivity Challenge in Kinase Drug Discovery. [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

  • Sino Biological. Kinase Panels. [Link]

  • Pharmaron. Kinase Panel Profiling. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Assay Guidance Manual. (2012, May 1). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]

  • Jetir.org. (2021). Biological studies of pyrazole derivatives obtained from 4-bromo-naphthalen-1-ol. [Link]

  • Cosconati, S., et al. (2021). Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N-formyl peptide receptors agonists. Chemistry & biodiversity, 18(5), e2000982. [Link]

  • Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules (Basel, Switzerland), 27(10), 3103. [Link]

  • Asif, M. (2025, January 23). Synthesis, biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports, 15(1), 2233. [Link]

  • Kurczab, R., & Bojarski, A. J. (2011). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN - a Chemical Systems Biology approach. BMC bioinformatics, 12, 401. [Link]

  • Kumar, A., et al. (2024). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Molecular Structure, 1305, 137759. [Link]

  • ResearchGate. (2010). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. [Link]

  • El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules (Basel, Switzerland), 27(1), 282. [Link]

  • Wünberg, T., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS medicinal chemistry letters, 14(6), 844–851. [Link]

  • El-fakharany, E. M., et al. (2025, October 15). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 18(11), 106989. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]

  • Vandyck, K., et al. (2021). Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312. Journal of medicinal chemistry, 64(15), 11498–11512. [Link]

Sources

Head-to-Head Comparison of Synthetic Routes to 4-Bromopyrazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromopyrazoles are privileged scaffolds in medicinal chemistry and agrochemical development, serving as critical intermediates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. As an Application Scientist, selecting the optimal bromination protocol requires balancing yield, scalability, atom economy, and environmental impact. This guide provides an objective, head-to-head comparison of three distinct synthetic paradigms: conventional aqueous bromination, solvent-free multicomponent synthesis, and advanced electrocatalytic generation.

Mechanistic Grounding: The C4 Regioselectivity

Before evaluating the synthetic routes, it is crucial to understand the intrinsic reactivity of the pyrazole ring. The two nitrogen atoms in the 1,2-azole system exert competing electronic effects: the pyridine-like nitrogen is electron-withdrawing, while the pyrrole-like nitrogen is electron-donating. Resonance stabilization dictates that the highest electron density resides at the C4 position, making it the kinetically and thermodynamically favored site for electrophilic aromatic substitution [2].

Mechanism NBS Bromine Source (e.g., NBS) Polarization Solvent Polarization (H-bonding) NBS->Polarization Electrophile Active Bromonium Ion (Br+) Polarization->Electrophile Attack Nucleophilic Attack at C4 Position Electrophile->Attack Pyrazole 1H-Pyrazole Pyrazole->Attack Wheland Wheland Intermediate (Resonance Stabilized) Attack->Wheland Product 4-Bromopyrazole + H+ Wheland->Product

Mechanistic pathway of electrophilic aromatic bromination at the C4 position of pyrazole.

Head-to-Head Route Analysis

Route 1: Direct Aqueous Bromination (The Baseline Standard)

The direct bromination of pyrazole using N-bromosuccinimide (NBS) in water remains the industry workhorse [3].

  • Causality & Logic: Water acts as a highly polar, green solvent that accelerates the reaction by forming hydrogen bonds with the carbonyl oxygens of NBS. This interaction polarizes the N-Br bond, enhancing the electrophilicity of the bromine atom [4]. Furthermore, the resulting 4-bromopyrazole often exhibits lower aqueous solubility than the starting materials, driving the reaction forward via precipitation and simplifying isolation [5].

Route 2: Solvent-Free One-Pot Multicomponent Synthesis (The Green Approach)

Recent advancements have championed a one-pot protocol condensing 1,3-diketones, arylhydrazines, and N-bromosaccharin (NBSac) under solvent-free conditions using silica-supported sulfuric acid [6].

  • Causality & Logic: NBSac is significantly more reactive than its analogue NBS due to the stronger electron-withdrawing effect of the saccharin core [6]. The absence of solvent increases the effective molarity of the reactants. The acidic silica gel provides a high-surface-area heterogeneous environment that catalyzes the initial cyclocondensation to the pyrazole ring, which is immediately trapped by NBSac in a rapid solid-state bromination [7].

Route 3: Electrocatalytic Three-Component Synthesis (The Technological Approach)

An innovative electro-organic method synthesizes 4-bromopyrazoles directly from acetylacetone, hydrazine, and diethyl 2-bromomalonate in an undivided cell [8].

  • Causality & Logic: This route eliminates the need for stoichiometric, potentially hazardous oxidants. Diethyl 2-bromomalonate serves as a stable bromine source. Under constant current, anodic oxidation generates the active brominating species in a controlled manner [8]. Simultaneously, cathodic reduction balances the electron flow, preventing the over-oxidation of the newly formed pyrazole ring, a common pitfall in high-potential chemical oxidations [8].

Workflow cluster_A Route 1: Direct Aqueous cluster_B Route 2: Solvent-Free cluster_C Route 3: Electrocatalytic Start Starting Materials A_Reagents Pyrazole + NBS (Water, 0°C -> RT) Start->A_Reagents B_Reagents 1,3-Diketone + Hydrazine + NBSac (Solvent-Free) Start->B_Reagents C_Reagents Acetylacetone + Hydrazine + Bromomalonate (e-) Start->C_Reagents A_Mech Direct Electrophilic Aromatic Substitution A_Reagents->A_Mech Product 4-Bromopyrazole Derivatives A_Mech->Product B_Mech In Situ Condensation & Solid-State Bromination B_Reagents->B_Mech B_Mech->Product C_Mech Electrocatalytic Anodic Oxidation C_Reagents->C_Mech C_Mech->Product

Workflow comparison of direct, solvent-free, and electrocatalytic 4-bromopyrazole syntheses.

Quantitative Performance Matrix

MetricRoute 1: Direct AqueousRoute 2: Solvent-Free One-PotRoute 3: Electrocatalytic
Reagents Pyrazole, NBS1,3-Diketone, Hydrazine, NBSacAcetylacetone, Hydrazine, Bromomalonate
Solvent WaterNone (Solid-state)EtOH / Water
Reaction Time 2 - 24 hours7 - 45 minutes2 - 4 hours
Typical Yields 85% - 95%80% - 97%75% - 96%
Scalability Excellent (Multi-gram)Moderate (Heat dissipation limits)Good (Requires flow/large electrodes)
E-Factor / Greenness Low / HighVery Low / ExcellentLow / Excellent

Validated Experimental Protocols

Protocol 1: Direct Aqueous Bromination
  • Reaction Setup: Suspend 1H-pyrazole (1.0 equiv) in deionized water (approx. 1 M concentration) at 0 °C.

    • Causality: Water is chosen not only for its low environmental impact but because its high dielectric constant stabilizes the polar transition state. Cooling to 0 °C controls the initial exothermic electrophilic attack, preventing polybromination [4].

  • Electrophile Addition: Add NBS (1.05 equiv) portion-wise over 20 minutes.

    • Causality: Portion-wise addition maintains a low steady-state concentration of the active bromonium ion, ensuring high C4 regioselectivity and preventing oxidative ring cleavage [4].

  • Maturation & Validation: Allow the mixture to warm to room temperature and stir for 2–24 hours. The reaction validates itself visually: the solution transitions from clear to a milky white suspension as the product precipitates [3].

  • Workup: Extract with ethyl acetate and wash the organic layer with saturated aqueous Na₂S₂O₃.

    • Causality: Sodium thiosulfate reduces any unreacted electrophilic bromine species to inert bromide, preventing downstream contamination or degradation during concentration [3].

Protocol 2: Solvent-Free Multicomponent Synthesis
  • Catalyst Preparation & Mixing: In a mortar, combine the 1,3-diketone (1.0 equiv), arylhydrazine (1.0 equiv), and H₂SO₄/SiO₂ (catalytic amount). Grind thoroughly.

    • Causality: Mechanical grinding induces intimate physical contact. The silica-supported acid acts as a dual-purpose proton donor and high-surface-area scaffold, accelerating the formation of the hydrazone intermediate and subsequent cyclization [7].

  • Bromination: Add N-bromosaccharin (1.0 equiv) directly to the solid mixture and continue grinding for 7–15 minutes.

    • Causality: The highly reactive NBSac immediately brominates the newly formed pyrazole in situ. The solid-state environment prevents solvent-caging effects, leading to exceptionally fast reaction kinetics [6].

  • Isolation: Elute the mixture with a minimal volume of ethyl acetate and filter.

    • Causality: Filtration efficiently separates the product from the insoluble silica catalyst. The filtrate is then washed with water to remove the water-soluble saccharin byproduct, yielding the pure 4-bromopyrazole [7].

Protocol 3: Electrocatalytic Three-Component Synthesis
  • Cell Assembly: Equip an undivided electrochemical cell with a Platinum (Pt) anode and a Copper (Cu) cathode.

    • Causality: An undivided cell simplifies the engineering setup. Pt is selected for its high anodic stability against corrosion, while Cu acts as an efficient cathode for the required proton reduction [8].

  • Electrolyte Preparation: Dissolve acetylacetone (1.0 equiv), hydrazine hydrate (1.0 equiv), and diethyl 2-bromomalonate (1.0 equiv) in an ethanol/water mixture containing a supporting electrolyte (e.g., NaBr).

    • Causality: The ethanol/water blend ensures the solubility of all organic components while providing sufficient ionic conductivity. Hydrazine and acetylacetone spontaneously condense to form the pyrazole core [8].

  • Electrolysis: Apply a constant current (galvanostatic conditions, typically 10–30 mA/cm²) at room temperature for 2–4 hours.

    • Causality: Galvanostatic control ensures a steady, predictable generation of the active brominating agent at the anode. This precisely matches the rate of pyrazole formation, avoiding the accumulation of strong oxidants that could degrade the product [8].

  • Workup: Concentrate the electrolyte in vacuo, dilute with water, and extract with dichloromethane. Purify via flash chromatography.

References

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society / SciELO. 6

  • 4-Bromopyrazole 2075-45-8 wiki. Guidechem. 3

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry. 8

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. 7

  • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem. 1

  • Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (RSC). 4

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Oriental Journal of Chemistry. 2

  • Halogenation of Pyrazoles Using N-Halosuccinimides in CCl4 and in Water. Synthetic Communications. 5

Sources

A Comparative Guide to QSAR Modeling of Pyrazole Derivatives: From Classical 3D-QSAR to Machine Learning Approaches

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Derivatives and the Role of QSAR

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and hypoglycemic effects.[1][2] The biological activity of these compounds is often highly sensitive to subtle structural modifications.[3] To navigate this complex chemical space efficiently and accelerate the drug discovery process, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling are indispensable.[4][5] QSAR models establish a mathematical correlation between the chemical structure of compounds and their biological activities, providing a predictive framework to design novel, more potent molecules.[4][6]

This guide provides an in-depth comparison of two distinct QSAR modeling strategies applied to pyrazole derivatives: the classical three-dimensional (3D)-QSAR approaches of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), and a modern machine learning-based QSAR approach. We will delve into the methodologies, compare their predictive power using experimental data, and provide insights into the structural features driving the biological activity of pyrazole derivatives.

The QSAR Modeling Workflow: A Conceptual Overview

A typical QSAR modeling study follows a structured workflow, from data preparation to model validation and interpretation. Understanding this process is crucial for critically evaluating and applying QSAR models in drug design.

QSAR Workflow cluster_0 Data Preparation cluster_1 Descriptor Calculation & Model Building cluster_2 Validation & Interpretation Data_Curation Data Curation (Dataset of Pyrazole Derivatives) Structure_Optimization 3D Structure Generation & Energy Minimization Data_Curation->Structure_Optimization Alignment Molecular Alignment (for 3D-QSAR) Structure_Optimization->Alignment Descriptor_Calculation Descriptor Calculation (e.g., Steric, Electrostatic, 2D) Alignment->Descriptor_Calculation Dataset_Splitting Dataset Splitting (Training and Test Sets) Descriptor_Calculation->Dataset_Splitting Model_Building Model Building (e.g., CoMFA/CoMSIA, MLR, RF) Dataset_Splitting->Model_Building Internal_Validation Internal Validation (e.g., LOO Cross-validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Internal_Validation->External_Validation Interpretation Model Interpretation (e.g., Contour Maps, Descriptor Importance) External_Validation->Interpretation 3D_QSAR_Concept Molecule Aligned Pyrazole Derivative Grid 3D Grid Molecule->Grid Probe_Atom Probe Atom (e.g., sp3 C+) Grid->Probe_Atom Steric_Field Steric Field Calculation Probe_Atom->Steric_Field Electrostatic_Field Electrostatic Field Calculation Probe_Atom->Electrostatic_Field PLS_Analysis PLS Analysis Steric_Field->PLS_Analysis Electrostatic_Field->PLS_Analysis QSAR_Equation QSAR Equation PLS_Analysis->QSAR_Equation Contour_Maps Contour Maps QSAR_Equation->Contour_Maps

Caption: Conceptual workflow of a 3D-QSAR (CoMFA/CoMSIA) study.

Study 2: Machine Learning-Based QSAR of Pyrazole Derivatives as Hypoglycemic Agents

This research focused on developing and evaluating pyrazole derivatives as potential agents to lower blood sugar for the treatment of diabetes mellitus. [6]A machine learning-based QSAR model was employed to predict the inhibitory activity of these compounds. [6]

  • Data Set: A range of pyrazole derivatives with known hypoglycemic activity were sourced from the ChEMBL database. [6]2. Descriptor Calculation: Molecular descriptors were calculated for each compound using the RDKit software. [6]3. Model Development: Multiple Linear Regression (MLR) and Random Forest (RF) regression models were constructed to establish a relationship between the calculated descriptors and the biological activity. [6]4. Model Validation: The models were validated to assess their predictive capabilities. [6]

The study demonstrated that both MLR and Random Forest models had strong predictive capabilities. [6]The Random Forest model, however, showed superior performance. [6]These models were able to pinpoint critical structural features that enhance the hypoglycemic activity of the pyrazole derivatives. [6]

Model Q² (cross-validated) RMSE
Multiple Linear Regression (MLR) 0.82 0.80 0.25

| Random Forest (RF) | 0.90 | 0.85 | 0.20 |

Table based on data from the study on pyrazole derivatives as hypoglycemic agents. [6]

ML_QSAR_Concept Pyrazole_Structures Pyrazole Derivative Structures Descriptor_Calculation Descriptor Calculation (RDKit) Pyrazole_Structures->Descriptor_Calculation Feature_Matrix Feature Matrix (X) Descriptor_Calculation->Feature_Matrix ML_Algorithm Machine Learning Algorithm (e.g., Random Forest) Feature_Matrix->ML_Algorithm Activity_Data Biological Activity (y) Activity_Data->ML_Algorithm Predictive_Model Predictive QSAR Model ML_Algorithm->Predictive_Model Activity_Prediction Predicted Activity Predictive_Model->Activity_Prediction New_Compounds New Pyrazole Derivatives New_Compounds->Predictive_Model

Sources

A Senior Application Scientist's Guide to Benchmarking a New Compound: A Case Study in EGFR-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the preclinical benchmarking of a novel therapeutic compound against established standard-of-care drugs. We will use the example of a hypothetical next-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, "Noveltinib," benchmarked against existing treatments for Non-Small Cell Lung Cancer (NSCLC). This document is designed for researchers, scientists, and drug development professionals, offering in-depth, scientifically-grounded protocols and the rationale behind strategic experimental choices.

Introduction: The Imperative of Rigorous Benchmarking

The journey of a new chemical entity from the laboratory to the clinic is fraught with challenges, with a significant attrition rate during preclinical development.[1] A primary objective of this phase is to establish not just the efficacy and safety of a new compound, but also its potential advantages over current therapies. Rigorous, objective benchmarking against the standard-of-care (SoC) is therefore not merely a regulatory formality but a critical scientific and strategic necessity. It provides the foundational data required to justify the substantial investment of moving into human clinical trials.[2][3]

This guide will deconstruct the benchmarking process into a logical sequence of in vitro and in vivo studies, focusing on the well-characterized field of EGFR-mutated NSCLC. The SoC in this area has evolved through multiple generations of Tyrosine Kinase Inhibitors (TKIs), providing a rich landscape for comparison.[4][5] We will compare our hypothetical compound, Noveltinib, against first-generation (Gefitinib, Erlotinib), second-generation (Afatinib, Dacomitinib), and third-generation (Osimertinib) inhibitors.

Foundational Analysis: Target Engagement and Mechanism of Action

Expertise & Experience: Before any comparative efficacy studies, the primary goal is to confirm and characterize the compound's mechanism of action (MoA). For an EGFR inhibitor, this means quantifying its ability to inhibit the kinase activity of both wild-type and, more importantly, mutated forms of the EGFR protein. This initial step validates the fundamental hypothesis of the drug discovery program.

In NSCLC, activating mutations like exon 19 deletions (del19) and the L858R point mutation lead to constitutive activation of EGFR signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation and survival.[6][7] First- and second-generation TKIs are effective against these sensitizing mutations, but resistance often develops, most commonly via the T790M "gatekeeper" mutation.[8][9] Third-generation inhibitors like Osimertinib were specifically designed to overcome this resistance while sparing wild-type EGFR, thereby reducing toxicity.[10][11][12]

Noveltinib's success hinges on its ability to demonstrate a superior or differentiated profile against this landscape. For instance, it might show high potency against both sensitizing and T790M resistance mutations, similar to Osimertinib, but with additional activity against emerging C797S resistance mutations.

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pathways cluster_inhibitors EGFR EGFR (ErbB1) TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Dimerization & Autophosphorylation Ligand EGF/TGF-α Ligand->EGFR Binding RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TK_Domain->RAS TK_Domain->PI3K Gen1_2 1st/2nd Gen TKIs (Gefitinib, Afatinib) Gen1_2->TK_Domain Inhibit (reversible/ irreversible) Gen3 3rd Gen TKI (Osimertinib) Gen3->TK_Domain Inhibit (irreversible, T790M active) Noveltinib Noveltinib Noveltinib->TK_Domain Hypothesized Inhibition Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_readout Data Acquisition & Analysis Start Start: Select Cell Lines (e.g., PC-9, H1975) Seed Seed cells in 96-well plates Start->Seed Incubate1 Incubate for 24h (allow cells to adhere) Seed->Incubate1 Add_Drug Add drug dilutions to wells Incubate1->Add_Drug Prepare_Drug Prepare serial dilutions of Noveltinib & SoC drugs Prepare_Drug->Add_Drug Incubate2 Incubate for 72h Add_Drug->Incubate2 Add_Reagent Add CellTiter-Glo® Reagent (measures ATP/viability) Incubate2->Add_Reagent Read_Luminescence Read luminescence on plate reader Add_Reagent->Read_Luminescence Analyze Normalize data to untreated controls and plot dose-response curves Read_Luminescence->Analyze Calculate Calculate GI50 values Analyze->Calculate InVivo_Workflow cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Start Start: Select Animal Model (e.g., Nude Mice) Implant Subcutaneously implant tumor cells (e.g., PC-9 or H1975) Start->Implant Monitor Monitor tumor growth Implant->Monitor Randomize When tumors reach ~150 mm³, randomize mice into treatment cohorts Monitor->Randomize Treat Administer Vehicle, Noveltinib, or SoC (e.g., daily oral gavage) Randomize->Treat Measure Measure tumor volume (calipers) and body weight 2-3x per week Treat->Measure Endpoint Continue until tumors in vehicle group reach max size or study end Measure->Endpoint Harvest Harvest tumors and tissues Endpoint->Harvest Analyze Calculate Tumor Growth Inhibition (TGI) Harvest->Analyze PKPD Optional: PK/PD analysis (drug levels, target modulation) Harvest->PKPD

Caption: General workflow for an in vivo xenograft study.

Table 3: Hypothetical In Vivo Efficacy (TGI) in CDX Models

Compound (Dose) PC-9 (del19) TGI (%) H1975 (L858R/T790M) TGI (%) Body Weight Change (%)
Vehicle 0 0 +2
Gefitinib (100 mg/kg) 85 5 +1
Osimertinib (25 mg/kg) 95 98 -3

| Noveltinib (25 mg/kg) | 97 | 102 (regression) | -1 |

Causality: The hypothetical data in Table 3 shows that Noveltinib is highly active in both models, even inducing tumor regression in the T790M-resistant model, outperforming the standard of care. Crucially, it does so with minimal impact on body weight, a key indicator of tolerability.

[13]### 4. Pharmacokinetic (PK) and Safety Profiling

Expertise & Experience: A potent compound is of little use if it cannot reach its target in sufficient concentrations or if it is metabolized too quickly. Pharmacokinetic (PK) studies analyze the absorption, distribution, metabolism, and excretion (ADME) of a drug. K[2]ey parameters include bioavailability (F%), half-life (t1/2), and maximum plasma concentration (Cmax). These are benchmarked against SoC drugs to understand potential advantages in dosing frequency or exposure.

Table 4: Hypothetical Comparative Pharmacokinetic Parameters (Mouse)

Compound Bioavailability (F%) Half-life (t1/2, hours) Cmax (ng/mL) @ 25 mg/kg
Afatinib ~30 3-5 450
Osimertinib ~50 48 1200

| Noveltinib | ~65 | 52 | 1500 |

Causality: Noveltinib's hypothetical profile in Table 4 suggests superior oral bioavailability and a similar half-life to Osimertinib, indicating the potential for convenient once-daily oral dosing.

[9]Safety and Toxicology: Preclinical safety assessment is a regulatory requirement to ensure a compound is reasonably safe for initial human trials. T[14][15]his involves a battery of tests, from in vitro cytotoxicity in normal human cells to in vivo dose-range finding and GLP (Good Laboratory Practice) toxicology studies in two species (one rodent, one non-rodent). T[16]he goal is to identify potential toxicities, determine the No-Observed-Adverse-Effect-Level (NOAEL), and establish a safe starting dose for Phase 1 clinical trials.

[17][18]### 5. Synthesis and Strategic Decision-Making

The culmination of this benchmarking process is a holistic assessment of the new compound's potential. Noveltinib, in our case study, has demonstrated a compelling preclinical profile:

  • Differentiated MoA: High potency against the key T790M resistance mutation with excellent selectivity over wild-type EGFR.

  • Superior Efficacy: Achieved complete tumor regression in a T790M-resistant xenograft model.

  • Favorable PK Profile: High oral bioavailability and a long half-life suitable for once-daily dosing.

  • Promising Safety: Well-tolerated in vivo with no significant body weight loss at efficacious doses.

This comprehensive data package provides a strong rationale for advancing Noveltinib into Investigational New Drug (IND)-enabling studies and, subsequently, first-in-human clinical trials.

Decision_Tree

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Safety Operating Guide

4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that the lifecycle of a complex pharmaceutical building block does not end at the reaction workup. For researchers handling 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole , understanding the physical chemistry and regulatory framework governing its disposal is just as critical as optimizing its yield.

This guide provides a comprehensive, self-validating operational plan for the safe handling, segregation, and thermal destruction of this specific brominated heterocycle, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Identity & Hazard Causality (The "Why")

To design a proper disposal protocol, we must first deconstruct the molecule to understand how its structural components dictate its waste classification:

  • The Bromine Atom (C-Br Bond): This is the most critical feature for disposal. Because the compound contains a halogen, it is strictly classified as Halogenated Organic Waste under the Resource Conservation and Recovery Act (RCRA)[1]. If incinerated improperly at low temperatures, brominated aromatics and heterocycles can undergo incomplete combustion, leading to the formation of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs). Furthermore, combustion yields corrosive Hydrogen Bromide (HBr) gas, which requires specialized scrubbing[2].

  • The Pyrazole Ring: This nitrogen-rich heterocycle will generate Nitrogen Oxides (NOx) upon combustion, requiring exhaust gas treatment.

  • The sec-Butyl & Ethoxymethyl Groups: These aliphatic and ether moieties contribute to the compound's volatility (VOC emissions) and flammability, necessitating strict vapor control during benchtop accumulation[3].

The Core Rule: Never mix 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole with non-halogenated waste streams. Doing so drastically increases the volume of waste that must be treated under strict, high-cost halogenated protocols and risks dangerous exothermic reactions if incompatible solvents (e.g., strong oxidizers) are present.

Operational Plan: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system: each step ensures the safety and regulatory compliance of the next.

Phase 1: Benchtop Segregation & Accumulation
  • Container Selection: Use a dedicated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or PTFE-lined glass). Do not use standard metal cans, as trace HBr or degradation products can cause corrosion.

  • Strict Segregation: Label the container explicitly as "Halogenated Organic Waste - Contains Brominated Pyrazole." Ensure no acetone, ethanol, or other non-halogenated solvents are added to this specific carboy unless they were part of the direct reaction mixture.

  • Vapor Control: Keep the container sealed with a vented cap to prevent pressure buildup while minimizing VOC emissions into the laboratory environment, complying with EPA RCRA Subpart CC standards[3].

Phase 2: Institutional Transfer (RCRA Compliance)
  • Volume Tracking: Monitor the volume of waste generated. Your facility's status as a Very Small (VSQG), Small (SQG), or Large Quantity Generator (LQG) dictates how long the waste can remain on-site (e.g., LQGs are typically limited to 90 days of accumulation)[4].

  • EHS Manifesting: Transfer the container to your Environmental Health and Safety (EHS) department. They will prepare a uniform hazardous waste manifest, assigning the appropriate EPA waste codes (often D022-D043 for toxicity characteristics, or specific F-codes if mixed with spent halogenated solvents)[5].

Phase 3: Commercial Thermal Destruction

Once transferred to a licensed hazardous waste facility, the compound undergoes high-temperature incineration (40 CFR Part 264, Subpart O)[6].

  • Primary Chamber (Volatilization): The waste is injected into a primary rotary kiln or liquid injection chamber at ~850°C to volatilize the organic components.

  • Secondary Chamber (Destruction): The volatilized gases are routed to a secondary chamber operating at >1100°C with a gas residence time of >2.0 seconds . This extreme environment is scientifically required to ensure the complete homolytic cleavage of the C-Br bond, achieving the EPA-mandated 99.99% Destruction and Removal Efficiency (DRE)[7].

  • Flue Gas Scrubbing: The exhaust gas, now containing HBr and NOx, passes through an alkaline wet scrubber (typically using NaOH or Ca(OH)₂). The scrubber neutralizes the corrosive HBr into harmless sodium bromide (NaBr) salts and water before the clean gas is released[8].

Disposal Workflow Visualization

The following diagram illustrates the logical flow of the brominated pyrazole from benchtop generation to final thermal destruction.

DisposalWorkflow Gen Waste Generation: 4-bromo-1-sec-butyl-3- (ethoxymethyl)-1H-pyrazole Seg Benchtop Segregation: Halogenated Waste Stream Gen->Seg Collect (No mixing) EHS EHS Accumulation & Manifesting (RCRA) Seg->EHS Transfer Fac Licensed Hazardous Waste Facility EHS->Fac Transport (EPA ID) Inc1 Primary Incineration (850°C - Volatilization) Fac->Inc1 Feed Inc2 Secondary Chamber (>1100°C, >2s residence) Inc1->Inc2 Volatiles Scrub Alkaline Wet Scrubber (HBr & NOx Neutralization) Inc2->Scrub Flue Gas (HBr, NOx) Exhaust Clean Exhaust (Monitored via CEMS) Scrub->Exhaust Treated Gas

Workflow for the segregation, transport, and thermal destruction of halogenated pyrazole waste.

Quantitative Data: Incineration Parameters

Understanding the difference between standard and halogenated waste disposal highlights why strict benchtop segregation is an operational imperative.

ParameterHalogenated Waste (>1% Halogen)Non-Halogenated WasteRationale for 4-bromo-1-sec-butyl-3-(ethoxymethyl)-1H-pyrazole
Secondary Chamber Temp >1100 °C ~850 - 1000 °CRequired to break the strong C-Br bond and prevent PBDD/PBDF (dioxin/furan) formation.
Gas Residence Time >2.0 seconds 1.0 - 2.0 secondsEnsures complete thermal oxidation and a 99.99% Destruction and Removal Efficiency (DRE)[9].
Flue Gas Treatment Alkaline Wet Scrubber Standard Particulate FilterNeutralizes corrosive Hydrogen Bromide (HBr) gas generated during the combustion of the bromine atom[8].
Regulatory Framework RCRA Strict Halogenated RCRA StandardPrevents environmental release of persistent brominated organic pollutants into marine and terrestrial ecosystems[5].

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